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Core Science & Biosynthesis

Foundational

Comprehensive Technical Monograph: 3-Chloro-4-methoxy-5-methylaniline (CAS 19853-88-4)

Executive Summary & Structural Identity 3-Chloro-4-methoxy-5-methylaniline (also cataloged as Benzenamine, 3-chloro-4-methoxy-5-methyl-) is a highly specialized, multi-substituted aromatic amine[1]. In modern medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Identity

3-Chloro-4-methoxy-5-methylaniline (also cataloged as Benzenamine, 3-chloro-4-methoxy-5-methyl-) is a highly specialized, multi-substituted aromatic amine[1]. In modern medicinal chemistry, it serves as a critical nucleophilic building block, particularly in the synthesis of 2,4-pyrimidinediamine derivatives[2]. These derivatives are potent inhibitors of Spleen Tyrosine Kinase (Syk) and Leucine-rich repeat kinase 2 (LRRK2), making this compound foundational in the development of therapeutics for autoimmune diseases, inflammatory disorders, and Parkinson's disease[3].

Electronic Properties & Reactivity Profile

The substitution pattern of 3-chloro-4-methoxy-5-methylaniline presents a fascinating case of stereoelectronic interplay that directly impacts its behavior in synthetic workflows.

The primary amine at C1 acts as the nucleophilic center. However, its nucleophilicity is heavily modulated by the substituents at C3, C4, and C5. The methoxy group at C4 is positioned ortho to both the chloro (C3) and methyl (C5) groups. This dual-flanking induces significant steric hindrance, forcing the methoxy oxygen out of coplanarity with the aromatic π -system.

Causality in Experimental Design: Because the methoxy group is forced out of plane, its +M (resonance electron-donating) effect is severely attenuated. Combined with the −I (inductive electron-withdrawing) effect of the meta-chloro group, the overall electron density at the C1 amine is lower than one might expect for a standard para-anisidine derivative. In practical drug development, this means that coupling this aniline to electrophilic scaffolds (such as 2,4-dichloro-5-nitropyrimidine via SN​Ar ) often requires elevated temperatures or the presence of a strong, non-nucleophilic base to drive the reaction to completion[4]. Furthermore, the meta-chloro group provides a crucial metabolic advantage by blocking potential sites of CYP450-mediated aromatic oxidation, thereby increasing the half-life of the final drug candidate[3].

Physical and Chemical Properties

The following table consolidates the critical physicochemical parameters required for formulation and reaction stoichiometry[1][5].

PropertyValue
Chemical Name 3-chloro-4-methoxy-5-methylaniline
CAS Registry Number 19853-88-4
Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
MDL Number MFCD20712026
SMILES String COc1c(C)cc(cc1Cl)N
Hydrogen Bond Donors 1 (Primary amine, -NH2)
Hydrogen Bond Acceptors 2 (Nitrogen, Oxygen)
Topological Polar Surface Area ~35.25 Ų (Estimated based on structural isomer)

Chemoselective Synthesis Workflow

The synthesis of 3-chloro-4-methoxy-5-methylaniline requires strict chemoselectivity to prevent the degradation of the aryl chloride bond. The optimal pathway begins with the O-methylation of 2-chloro-6-methyl-4-nitrophenol, followed by a highly specific nitro reduction[4].

Synthesis SM 2-chloro-6-methyl-4-nitrophenol (Starting Material) Step1 O-Methylation Dimethyl sulfate, K2CO3 Acetone, Reflux SM->Step1 Int 3-chloro-4-methoxy-5-methylnitrobenzene (Intermediate) Step1->Int Step2 Béchamp Reduction Fe powder, Glacial AcOH 90°C Int->Step2 Prod 3-chloro-4-methoxy-5-methylaniline (Target Compound) Step2->Prod

Chemoselective synthesis of 3-chloro-4-methoxy-5-methylaniline.

Applications in Drug Discovery: Kinase Inhibition

Once synthesized, 3-chloro-4-methoxy-5-methylaniline is integrated into larger heterocyclic scaffolds to create ATP-competitive kinase inhibitors[3]. The efficacy of these compounds is routinely evaluated using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays[6].

TRFRET Kinase Target Kinase (e.g., Syk, LRRK2) Assay Competitive Binding in 384-well plate Kinase->Assay Tracer ATP-Competitive Kinase Tracer Tracer->Assay High FRET Inhibitor Test Compound (Aniline Derivative) Inhibitor->Assay Displacement Readout TR-FRET Detection (Signal Decrease = Inhibition) Assay->Readout Quantification

TR-FRET competitive binding assay workflow for kinase inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal checks to confirm success at each stage.

Protocol A: Chemoselective Synthesis of 3-chloro-4-methoxy-5-methylaniline

Objective: Synthesize the target aniline while preserving the aryl chloride moiety.

Step 1: O-Methylation ( SN​2 )

  • Reaction: Dissolve 1.2 g (6.5 mmol) of 2-chloro-6-methyl-4-nitrophenol in 10 mL of anhydrous acetone. Add 1.34 g (9.75 mmol) of K2​CO3​ [4]. Insight: K2​CO3​ is selected as a mild base to deprotonate the phenol ( pKa​≈7 ) without triggering side reactions common with stronger bases.

  • Alkylation: Introduce 1.33 mL (7.8 mmol) of dimethyl sulfate dropwise. Reflux under mechanical stirring for 2 hours.

  • Quenching: Add 1 mL of ammonium hydroxide and reflux for 30 minutes to destroy unreacted dimethyl sulfate. Isolate the intermediate (3-chloro-4-methoxy-5-methylnitrobenzene) via standard extraction.

Step 2: Béchamp Reduction

  • Reaction: Dissolve 1.1 g (5.4 mmol) of the intermediate in 9 mL of glacial acetic acid (AcOH). Add 0.917 g (16.4 mmol) of iron powder[2]. Insight: The Béchamp reduction (Fe/AcOH) is deliberately chosen over catalytic hydrogenation ( H2​ with Pd/C) to prevent the hydrodehalogenation of the meta-chloro substituent, ensuring absolute chemoselectivity.

  • Execution: Heat the mixture at 90 °C under mechanical stirring for 2 hours.

  • Workup: Cool, dilute with 200 mL of ethyl acetate, and filter through a pad of Celite to remove iron salts. Wash the filtrate with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Self-Validation (NMR): Confirm product identity via 1H NMR (DMSO- d6​ ). Expected shifts: δ 6.51 (1H, d, J = 2.7 Hz), 6.41 (1H, dd, J = 1.8 Hz, J = 0.9 Hz), 5.11 (2H, s, −NH2​ ), 3.68 (3H, s, −OCH3​ ), 2.21 (3H, s, −CH3​ )[2]. The appearance of the broad singlet at 5.11 ppm and the disappearance of downfield nitro-aromatic protons internally validates the successful reduction.

Protocol B: TR-FRET Competitive Binding Assay

Objective: Evaluate the inhibitory potency ( IC50​ ) of the synthesized derivatives against target kinases.

  • Preparation: In a 384-well small volume plate, dispense 5 µL of the test compound (dissolved in 5% DMSO/distilled water)[6].

  • Kinase Addition: Add 5 µL of the target kinase (e.g., Syk or LRRK2) tagged with a specific epitope.

  • Tracer & Antibody: Introduce an ATP-competitive kinase tracer labeled with Alexa Fluor 647 and a Europium (Eu)-labeled anti-tag antibody[6].

  • Incubation & Detection: Incubate at room temperature to reach equilibrium, then measure the TR-FRET signal.

  • Self-Validation: The assay relies on a ratiometric readout (Europium emission at 615 nm vs. Alexa Fluor 647 emission at 665 nm). This internally controls for well-to-well dispensing errors and compound auto-fluorescence. A quantifiable decrease in the FRET ratio confirms that the test compound has successfully displaced the tracer from the ATP-binding pocket.

References

  • Appchem. "Benzenamine, 3-chloro-4-methoxy-5-methyl- | 19853-88-4". Source: Appchem. 1

  • Google Patents. "ES2445208T3 - 2,4-Pyrimidinediamine compounds for use in methods to treat or prevent autoimmune diseases". Source: Google Patents. 2

  • Google Patents. "EP2699572A1 - Heterocyclic compounds as kinase inhibitors". Source: Google Patents. 3

  • Google Patents. "ES2445208T3 - Synthesis and NMR Data". Source: Google Patents. 4

  • Guidechem. "2-chloro-4-methoxy-5-methylaniline 344794-49-6". Source: Guidechem. 5

Sources

Exploratory

An In-Depth Technical Guide on the Toxicity Profile and In Vitro Effects of 3-chloro-4-methoxy-5-methylaniline

Introduction 3-chloro-4-methoxy-5-methylaniline is a substituted aniline derivative. Halogenated and methoxy-substituted anilines are of significant interest in medicinal chemistry and materials science, serving as versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-chloro-4-methoxy-5-methylaniline is a substituted aniline derivative. Halogenated and methoxy-substituted anilines are of significant interest in medicinal chemistry and materials science, serving as versatile building blocks for the synthesis of a range of compounds, including potent kinase inhibitors used in cancer therapy.[1][2][3] The strategic placement of chloro, methoxy, and methyl groups on the aniline ring can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity.[1][2] However, the structural alerts present in 3-chloro-4-methoxy-5-methylaniline, namely the aromatic amine functionality, raise concerns regarding its potential toxicity. Aromatic amines as a class are known to exhibit various toxicities, including cytotoxicity, genotoxicity, and carcinogenicity, often mediated by metabolic activation to reactive intermediates.[4][5]

This technical guide provides a comprehensive overview of the predicted toxicity profile of 3-chloro-4-methoxy-5-methylaniline and outlines a robust in vitro testing strategy to definitively characterize its potential hazards. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, or application of this and structurally related molecules.

Physicochemical Properties and Structure-Toxicity Relationship

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its toxicological behavior.

PropertyPredicted Value/InformationSource
Chemical Formula C₈H₁₀ClNON/A
Molecular Weight 171.62 g/mol N/A
Appearance Solid (predicted)[6]
Solubility Predicted to be moderately soluble in water and more soluble in organic solvents.[1]
Structure N/A

The structure of 3-chloro-4-methoxy-5-methylaniline suggests several key features that may influence its toxicity:

  • Aromatic Amine Core: This is a well-established structural alert for genotoxicity and carcinogenicity.[4]

  • Chlorine Substituent: The presence of a chlorine atom can influence the electronic properties of the aromatic ring and may affect metabolic pathways.[2]

  • Methoxy and Methyl Groups: These substituents can also modulate metabolic activation and detoxification pathways.[3] The steric hindrance from the ortho-methyl group and meta-chloro group could potentially influence the enzymatic activation of the amine group.[7][8]

Predicted Toxicity Profile

Due to the limited direct toxicological data on 3-chloro-4-methoxy-5-methylaniline, its toxicity profile is predicted based on data from structurally related aromatic amines.

Metabolic Activation

Aromatic amines are often pro-toxicants that require metabolic activation to exert their toxic effects. The primary route of activation is N-hydroxylation by cytochrome P450 enzymes (CYP450s), particularly CYP1A2, to form a hydroxylamine metabolite.[4][9] This can be followed by further activation through O-acetylation by N-acetyltransferases (NATs) or sulfation by sulfotransferases (SULTs) to form reactive nitrenium ions, which can form adducts with DNA and proteins.[4][9]

Caption: Predicted metabolic activation pathway of 3-chloro-4-methoxy-5-methylaniline.

Genotoxicity

Given its aromatic amine structure, 3-chloro-4-methoxy-5-methylaniline is suspected to be genotoxic. Genotoxicity of aniline derivatives has been observed in various short-term tests.[7][8][10] The formation of DNA adducts by the reactive nitrenium ion can lead to mutations and chromosomal aberrations.[11]

Cytotoxicity

Aromatic amines and their metabolites can induce cytotoxicity through various mechanisms, including oxidative stress and damage to cellular macromolecules.[12] The formation of protein adducts can disrupt cellular function and lead to cell death.[4] Cytotoxicity assays are crucial for determining the concentration range for subsequent, more specific toxicity tests.[13]

In Vitro Effects and Experimental Protocols

A tiered in vitro testing strategy is recommended to characterize the toxicological profile of 3-chloro-4-methoxy-5-methylaniline.

Cytotoxicity Assessment

Objective: To determine the concentration range of 3-chloro-4-methoxy-5-methylaniline that causes cell death in vitro.

Recommended Assay: Neutral Red Uptake (NRU) Assay

Rationale: The NRU assay is a sensitive and robust method for assessing cytotoxicity by measuring the accumulation of the neutral red dye in the lysosomes of viable cells. It provides a quantitative measure of cell viability.

Experimental Protocol:

  • Cell Culture:

    • Use a relevant cell line, such as human hepatoma cells (e.g., HepG2) or Chinese Hamster Ovary (CHO) cells.[4]

    • Culture cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment:

    • Plate cells in 96-well plates and allow them to attach overnight.

    • Prepare a stock solution of 3-chloro-4-methoxy-5-methylaniline in a suitable solvent (e.g., DMSO).

    • Treat cells with a range of concentrations of the test compound for 24 to 48 hours. Include a vehicle control and a positive control (e.g., sodium dodecyl sulfate).

  • Neutral Red Staining:

    • After the treatment period, remove the medium and incubate the cells with a medium containing neutral red dye for 3 hours.

    • Wash the cells with a wash buffer.

  • Dye Extraction and Measurement:

    • Extract the dye from the lysosomes using a destain solution.

    • Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for the Neutral Red Uptake cytotoxicity assay.

Genotoxicity Assessment

Objective: To evaluate the potential of 3-chloro-4-methoxy-5-methylaniline to induce gene mutations and chromosomal damage.

Recommended Assays:

  • Bacterial Reverse Mutation Test (Ames Test): To detect point mutations.[7][8]

  • In Vitro Micronucleus Test: To detect chromosomal damage.

Ames Test Protocol:

  • Bacterial Strains:

    • Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation:

    • Conduct the assay with and without an exogenous metabolic activation system (S9 mix from induced rat liver).[14]

  • Treatment:

    • In the plate incorporation method, mix the test compound, bacterial culture, and S9 mix (if applicable) with molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Scoring and Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants and the increase is at least twofold greater than the solvent control.

In Vitro Micronucleus Test Protocol:

  • Cell Culture:

    • Use a suitable mammalian cell line (e.g., CHO, human peripheral blood lymphocytes).

  • Treatment:

    • Treat cells with a range of concentrations of the test compound with and without S9 mix.

    • Include a vehicle control and a positive control (e.g., mitomycin C without S9, cyclophosphamide with S9).

  • Cytochalasin B:

    • Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining:

    • Harvest the cells and stain them with a DNA-specific stain (e.g., DAPI, Giemsa).

  • Microscopic Analysis:

    • Score the frequency of micronuclei in binucleated cells under a microscope.

    • A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Metabolic Stability and Metabolite Identification

Objective: To assess the metabolic stability of 3-chloro-4-methoxy-5-methylaniline and identify its major metabolites.

Recommended Assay: Liver Microsome Stability Assay

Rationale: This assay provides information on the intrinsic clearance of the compound and helps in identifying potential reactive metabolites.

Experimental Protocol:

  • Incubation:

    • Incubate the test compound at a fixed concentration with liver microsomes (human and rat) and NADPH in a buffer system.

  • Sampling:

    • Collect samples at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis:

    • Quench the reaction and analyze the samples by LC-MS/MS to quantify the parent compound and identify metabolites.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion

While direct toxicological data for 3-chloro-4-methoxy-5-methylaniline is scarce, its structural similarity to other aromatic amines warrants a thorough investigation of its potential toxicity. The proposed in vitro testing strategy, encompassing cytotoxicity, genotoxicity, and metabolic stability assays, provides a robust framework for characterizing its hazard profile. The results from these studies will be crucial for making informed decisions regarding the safe handling and application of this compound in research and development. It is imperative for researchers working with this and structurally related compounds to adhere to strict safety protocols and to conduct a comprehensive risk assessment before its use.

References

  • Friederich, U., et al. (1995). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research/Genetic Toxicology, 343(2-3), 125-136. [Link]

  • Błasiak, J., & Kowalik, J. (2001). Genotoxicity of aniline and its derivatives in human lymphocytes and the effect of a-tocopherol. Cell Biology and Toxicology, 17(1), 41-48. [Link]

  • Kawai, A., et al. (1987). The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes. Japanese Journal of Cancer Research, 78(9), 939-946. [Link]

  • MAK Value Documentations – Aniline. (2019). PUBLISSO. [Link]

  • Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125-1131. [Link]

  • E-C-V-A-M. (2000). Statement on the validity of the Balb/c 3T3 cell transformation assay as a screen for the carcinogenic potential of chemicals. Environmental Health Perspectives, 108(10), 1017-1021. [Link]

  • DeLozier, T. C., et al. (2004). Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis, 25(9), 1527-1538. [Link]

  • Dhurvey, V., et al. (2023). Genotoxic, Carcinogenic and Reproductive Studies on Aniline: A Mini Review. ResearchGate. [Link]

  • Eyer, P. (1991). Cytotoxicity of aromatic amines in rat liver and oxidative stress. Xenobiotica, 21(7), 835-846. [Link]

  • NextSDS. 3-chloro-4-Methoxy-5-Methylaniline — Chemical Substance Information. [Link]

  • Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215. [Link]

  • PubChem. 3-Chloro-4-methylaniline. [Link]

  • Matrix Fine Chemicals. 3-CHLORO-4-METHYLANILINE. [Link]

  • CPAChem. (2025). Safety data sheet: 3-Chloro-2-methylaniline. [Link]

  • de Oliveira, V. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975. [Link]

  • CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google P
  • Wang, L., et al. (2012). Synthesis of 3, 4, 5-trimethoxyaniline. ResearchGate. [Link]

  • Ishihara, Y., et al. (2024). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. [Link]

  • Furihata, C., et al. (1997). Enhancing effects of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) on cell proliferation and lipid peroxidation in the rat gastric mucosa. Cancer Letters, 121(2), 147-153. [Link]

  • Valentovic, M. A., et al. (2014). 3,4,5-Trichloroaniline Nephrotoxicity in Vitro: Potential Role of Free Radicals and Renal Biotransformation. Toxics, 2(4), 589-604. [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

  • de Oliveira, V. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975. [Link]

  • Do, T. P., et al. (2024). Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline. Toxics, 12(12), 1017. [Link]

  • PubChem. 3-Chloro-4-methylaniline - Publications. [Link]

  • University of Hertfordshire. 3-chloro-4-methylaniline. AERU. [Link]

Sources

Foundational

A Technical Guide to the Pharmacokinetic Baseline of Benzenamine, 3-chloro-4-methoxy-5-methyl- Derivatives

A Resource for Drug Discovery and Development Professionals Foreword The journey of a novel chemical entity from the laboratory to a potential therapeutic agent is a complex and data-driven process. Understanding the pha...

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Author: BenchChem Technical Support Team. Date: April 2026

A Resource for Drug Discovery and Development Professionals

Foreword

The journey of a novel chemical entity from the laboratory to a potential therapeutic agent is a complex and data-driven process. Understanding the pharmacokinetic profile—how a compound is absorbed, distributed, metabolized, and excreted (ADME)—is a cornerstone of this endeavor. This guide provides an in-depth technical overview of the foundational pharmacokinetic parameters for Benzenamine, 3-chloro-4-methoxy-5-methyl- derivatives.

As a senior application scientist, it is understood that direct, comprehensive pharmacokinetic data for every novel derivative may not be readily available in the public domain. Therefore, this document synthesizes established principles of drug metabolism and pharmacokinetics, drawing upon data from structurally related substituted anilines to provide a robust predictive baseline. The methodologies and insights presented herein are intended to empower researchers to design and execute pivotal experiments, interpret data with confidence, and make informed decisions in the critical early stages of drug development.

This guide is structured to provide not just protocols, but the scientific rationale behind them, fostering a deeper understanding of the interplay between chemical structure and biological fate.

Introduction to the Pharmacokinetics of Substituted Anilines

Substituted anilines are a prevalent structural motif in medicinal chemistry, found in a wide array of therapeutic agents.[1] Their biological activity is intimately linked to their pharmacokinetic properties, which are in turn dictated by the nature and position of substituents on the aniline ring. The presence of chloro, methoxy, and methyl groups on the benzenamine core of the topic compound suggests a compound with moderate lipophilicity, influencing its absorption and distribution.

The metabolic fate of anilines is of particular interest due to the potential for bioactivation to reactive metabolites.[2] N-oxidation, N-acetylation, and ring hydroxylation are common metabolic pathways for anilines, primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver.[3][4][5][6] The specific substituents of the 3-chloro-4-methoxy-5-methyl- derivative will sterically and electronically influence which metabolic pathways are favored.

Toxicity is a key consideration for aniline-based compounds, with methemoglobinemia being a characteristic adverse effect.[7] This occurs when the iron in hemoglobin is oxidized, impairing oxygen transport. The potential for a compound to induce such effects is closely linked to its metabolic profile.

Core Pharmacokinetic Parameters: A Predictive Overview

While specific data for Benzenamine, 3-chloro-4-methoxy-5-methyl- is not extensively available, we can project a baseline pharmacokinetic profile based on the known behavior of related substituted anilines.

Pharmacokinetic ParameterPredicted Characteristics for Benzenamine, 3-chloro-4-methoxy-5-methyl-Rationale based on Substituted Anilines
Absorption Likely to exhibit good oral absorption.The lipophilicity imparted by the methyl and chloro groups generally favors passive diffusion across the gastrointestinal tract.
Distribution Moderate to high volume of distribution (Vd) is expected.Lipophilic compounds tend to distribute more widely into tissues. Plasma protein binding will be a key determinant.
Metabolism Primarily hepatic metabolism via CYP450 enzymes.[6]Key pathways are likely to include N-acetylation, N-oxidation, O-demethylation of the methoxy group, and aromatic hydroxylation.[5] The chloro and methyl groups may influence the rate and regioselectivity of these reactions.
Excretion Primarily renal excretion of metabolites.The metabolites are generally more polar than the parent compound, facilitating their elimination in urine.
Plasma Protein Binding Expected to be moderately to highly bound to plasma proteins.[8]Many lipophilic drugs exhibit significant binding to albumin and α1-acid glycoprotein.[9]
Potential Toxicity Risk of methemoglobinemia and potential for reactive metabolite formation.[3][7]A common toxicity associated with aniline derivatives.[10]

Experimental Protocols for Establishing a Pharmacokinetic Baseline

The following section details the essential in vitro and in vivo experimental workflows to definitively characterize the pharmacokinetic profile of Benzenamine, 3-chloro-4-methoxy-5-methyl- derivatives.

In Vitro Metabolic Stability Assessment

The initial step in understanding the metabolic fate of a new chemical entity is to assess its stability in the presence of liver enzymes. This is typically done using liver microsomes or hepatocytes.[11][12][13][14]

Objective: To determine the intrinsic clearance (CLint) of the test compound, which provides an estimate of its metabolic rate.

Methodology: Liver Microsomal Stability Assay [11][13][14]

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (from human or relevant preclinical species) stored at -80°C.

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (cofactor for CYP450 enzymes).[11]

    • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Incubation:

    • Pre-warm a mixture of the test compound (final concentration, e.g., 1 µM), liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer at 37°C.[11][13]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[14]

    • Immediately quench the reaction by adding the aliquot to the cold quenching solution to stop enzymatic activity.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated analytical method, such as LC-MS/MS.[11]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein in incubation).

Causality Behind Experimental Choices:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of CYP450 enzymes, the primary drivers of phase I metabolism.[6]

  • NADPH: This cofactor is essential for the catalytic activity of CYP450 enzymes.[11]

  • Quenching with Cold Acetonitrile: This abruptly stops the enzymatic reaction by denaturing the proteins and precipitating them out of the solution.

  • LC-MS/MS Analysis: This technique provides high sensitivity and selectivity for quantifying the test compound in a complex biological matrix.[15]

Plasma Protein Binding Assay

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[8][9][15] Only the unbound fraction is pharmacologically active.

Objective: To determine the percentage of the test compound that is bound to plasma proteins.

Methodology: Rapid Equilibrium Dialysis (RED) [15][16]

  • Preparation:

    • Prepare a stock solution of the test compound and spike it into plasma from the desired species (human, rat, mouse, etc.) to achieve the desired final concentration (e.g., 1-10 µM).[16]

    • The final concentration of the organic solvent (e.g., DMSO) should be low (e.g., <0.1%) to avoid protein denaturation.[16]

  • Equilibrium Dialysis:

    • Add the compound-spiked plasma to one chamber of a RED device.

    • Add an equal volume of dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.[16] The two chambers are separated by a semipermeable membrane that allows the passage of unbound drug but not proteins.

    • Incubate the sealed device at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[15][16]

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate comparison, matrix-match the samples (add buffer to the plasma aliquot and blank plasma to the buffer aliquot).

    • Precipitate the proteins with a solvent like acetonitrile and analyze the concentrations of the test compound in both chambers by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate the percentage bound = (1 - fu) * 100.

Causality Behind Experimental Choices:

  • Equilibrium Dialysis: This is considered a gold-standard method as it minimizes experimental artifacts and provides a direct measure of the unbound drug concentration at equilibrium.[9][17]

  • 37°C Incubation: This mimics physiological temperature.

  • Matrix Matching: This is crucial to account for any matrix effects during LC-MS/MS analysis, ensuring accurate quantification.

In Vivo Pharmacokinetic Study in Animal Models

In vivo studies provide a comprehensive understanding of a drug's ADME properties in a whole organism.[18][19]

Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F) in a preclinical species (e.g., rat or mouse).[20]

Methodology: Rodent Pharmacokinetic Study [21][22]

  • Animal Model Selection:

    • Select a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice). The choice may depend on the therapeutic area and known metabolic similarities to humans.[20]

  • Dosing:

    • Administer the test compound to two groups of animals: one via intravenous (IV) injection and the other via oral (PO) gavage.

    • The IV dose allows for the determination of absolute bioavailability and clearance, while the PO dose assesses oral absorption.

  • Blood Sampling:

    • Collect blood samples at predetermined time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood to obtain plasma, which is then stored at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.

    • Key parameters to be determined include:

      • Area Under the Curve (AUC): The total drug exposure over time.

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

      • Half-life (t1/2): The time required for the drug concentration to decrease by half.

      • Bioavailability (F%): (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Causality Behind Experimental Choices:

  • IV vs. PO Dosing: Comparing the two routes is essential to understand the extent of oral absorption and first-pass metabolism.

  • Serial Blood Sampling: This allows for the construction of a plasma concentration-time curve, which is the basis for all pharmacokinetic calculations.

  • Non-Compartmental Analysis: This is a standard and robust method for calculating key pharmacokinetic parameters without assuming a specific compartmental model for drug distribution and elimination.

Visualization of Key Pathways and Workflows

Predicted Metabolic Pathways

The following diagram illustrates the likely metabolic fate of Benzenamine, 3-chloro-4-methoxy-5-methyl-.

cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent Compound Benzenamine, 3-chloro-4-methoxy-5-methyl- N-Oxidized Metabolite N-Oxidized Metabolite Parent Compound->N-Oxidized Metabolite N-Oxidation O-Demethylated Metabolite O-Demethylated Metabolite (Phenolic) Parent Compound->O-Demethylated Metabolite O-Demethylation Hydroxylated Metabolite Ring Hydroxylated Metabolite Parent Compound->Hydroxylated Metabolite Aromatic Hydroxylation N-Acetylated Metabolite N-Acetylated Metabolite Parent Compound->N-Acetylated Metabolite N-Acetylation (NAT enzymes) Glucuronide/Sulfate Conjugate Glucuronide or Sulfate Conjugate O-Demethylated Metabolite->Glucuronide/Sulfate Conjugate Conjugation (UGTs, SULTs) Hydroxylated Metabolite->Glucuronide/Sulfate Conjugate Conjugation (UGTs, SULTs)

Caption: Predicted metabolic pathways for Benzenamine, 3-chloro-4-methoxy-5-methyl-.

In Vitro Metabolic Stability Workflow

This diagram outlines the key steps in the in vitro metabolic stability assay.

cluster_workflow In Vitro Metabolic Stability Workflow A Prepare Incubation Mixture: Test Compound, Microsomes, Buffer B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Time-Point Sampling (0, 5, 15, 30, 45, 60 min) C->D E Quench Reaction (Ice-Cold Acetonitrile + IS) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis of Supernatant F->G H Data Analysis: Calculate t1/2 and CLint G->H

Caption: Workflow for the in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study Workflow

The following diagram illustrates the process of an in vivo pharmacokinetic study.

cluster_invivo In Vivo Pharmacokinetic Study Workflow A Dosing: IV and PO Administration to Animal Models B Serial Blood Sampling at Defined Time Points A->B C Plasma Preparation (Centrifugation) B->C D LC-MS/MS Analysis of Plasma Samples C->D E Pharmacokinetic Modeling (Non-Compartmental Analysis) D->E F Determination of PK Parameters (AUC, CL, Vd, t1/2, F%) E->F

Caption: Workflow for an in vivo pharmacokinetic study.

Analytical Method Considerations

Accurate and reliable bioanalytical methods are crucial for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices.[23][24] Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for volatile derivatives.[25][26]

Key aspects of analytical method development and validation include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Sensitivity: The lowest concentration of an analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).

  • Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements, respectively.

  • Matrix Effect: The influence of the biological matrix on the ionization and detection of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for establishing the pharmacokinetic baseline of Benzenamine, 3-chloro-4-methoxy-5-methyl- derivatives. By leveraging data from structurally related anilines and employing validated in vitro and in vivo experimental protocols, researchers can generate the critical data needed to advance promising compounds.

The initial in vitro data on metabolic stability and plasma protein binding will be instrumental in prioritizing candidates and guiding further studies. Subsequent in vivo pharmacokinetic studies will provide the definitive data required for dose selection in efficacy and toxicology studies. A thorough understanding of the ADME properties of these derivatives is not only a regulatory expectation but a fundamental component of successful drug development.

References

  • A Comprehensive Toxicological Profile of Substituted Anilines: An In-depth Technical Guide - Benchchem.
  • Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed. Available from: [Link]

  • Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure - PubMed. Available from: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. Available from: [Link]

  • The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed. Available from: [Link]

  • Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed. Available from: [Link]

  • Plasma Protein Binding Assay - Domainex. Available from: [Link]

  • Full article: Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure† - Taylor & Francis. Available from: [Link]

  • In-vitro plasma protein binding | Protocols.io. Available from: [Link]

  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings | Request PDF - ResearchGate. Available from: [Link]

  • Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC. Available from: [Link]

  • Subanesthetic Concentrations of Drugs Inhibit Cytochrome P450-mediated Metabolism of Aniline - PubMed. Available from: [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate - Visikol. Available from: [Link]

  • Pharmacokinetics (PK) and In Vivo Studies - Paraza Pharma Inc. Available from: [Link]

  • Small Animal In Vivo PK Service - Creative Biolabs. Available from: [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. Available from: [Link]

  • Comparison of aniline hydroxylation by hemoglobin and microsomal cytochrome P450 using stable isotopes - PubMed. Available from: [Link]

  • Metabolic Stability Assays - Merck Millipore. Available from: [Link]

  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

  • Structure±metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry - Taylor & Francis. Available from: [Link]

  • method 8131 aniline and selected derivatives by gas chromatography - EPA. Available from: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - MDPI. Available from: [Link]

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines - LCGC International. Available from: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates - Semantic Scholar. Available from: [Link]

  • List of substituted anilines in 26(a-r). - ResearchGate. Available from: [Link]

  • Determination of aniline derivatives by high-performance liquid chromatography with fluorescence detection (1987) | René B. Geerdink | 34 Citations - SciSpace. Available from: [Link]

  • Macromolecular binding and metabolism of the carcinogen 4-chloro-2-methylaniline.
  • (PDF) Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - ResearchGate. Available from: [Link]

  • Metabolism of 3‐chloro‐4‐methoxyaniline and some N‐acyl derivatives in soil.
  • Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM - PubMed. Available from: [Link]

  • Hepatic Drug Metabolism and Cytochrome P450 - OpenAnesthesia. Available from: [Link]

  • Scavenging of Free-Radical Metabolites of Aniline Xenobiotics and Drugs by Amino Acid Derivatives: Toxicological Implications of Radical-Transfer Reactions - ACS Publications. Available from: [Link]

  • Scavenging of free-radical metabolites of aniline xenobiotics and drugs by amino acid derivatives: toxicological implications of radical-transfer reactions - PubMed. Available from: [Link]

  • (PDF) The Metabolism of 4-Chloro-2-Methylphenoxyacetic Acid - Amanote Research. Available from: [Link]

  • Aniline - Wikipedia. Available from: [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery - YouTube. Available from: [Link]

  • 3-chloro-4-Methoxy-5-Methylaniline — Chemical Substance Information - NextSDS. Available from: [Link]

  • 3-Chloro-4-methylaniline - Publications - PubChem Articles - EPA. Available from: [Link]

  • 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem. Available from: [Link]

Sources

Exploratory

Literature review on the discovery of 3-chloro-4-methoxy-5-methylaniline

An In-Depth Technical Guide on the Discovery and Synthesis of 3-Chloro-4-methoxy-5-methylaniline Executive Summary The development of targeted kinase inhibitors has revolutionized the therapeutic landscape for autoimmune...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Discovery and Synthesis of 3-Chloro-4-methoxy-5-methylaniline

Executive Summary

The development of targeted kinase inhibitors has revolutionized the therapeutic landscape for autoimmune diseases and hematologic malignancies. At the core of many of these advanced active pharmaceutical ingredients (APIs)—particularly 2,4-pyrimidinediamine derivatives—lies a critical, highly substituted aniline building block: 3-chloro-4-methoxy-5-methylaniline [1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the retrosynthetic logic, mechanistic causality, and step-by-step experimental protocols required to synthesize this compound. Furthermore, we will explore its pharmacological significance as a precursor for Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2) inhibitors[2].

Chemical Identity and Physicochemical Profiling

Understanding the molecular architecture of an intermediate is the first step in predicting its reactivity and downstream utility. 3-chloro-4-methoxy-5-methylaniline features a uniquely crowded aromatic ring, which imparts specific steric and electronic properties crucial for binding within the ATP pocket of target kinases[3].

Table 1: Physicochemical Properties of 3-chloro-4-methoxy-5-methylaniline

PropertyValue
IUPAC Name 3-chloro-4-methoxy-5-methylaniline
CAS Number 19853-88-4[1]
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
LogP (Predicted) 2.82[4]
Topological Polar Surface Area (TPSA) 35.25 Ų[4]

Retrosynthetic Strategy and Mechanistic Rationale

The de novo synthesis of 3-chloro-4-methoxy-5-methylaniline requires precise control over regiochemistry. The optimal pathway begins with commercially available 6-methyl-4-nitrophenol[5]. The sequence involves three highly controlled transformations: regioselective electrophilic aromatic chlorination, nucleophilic phenoxide methylation, and a chemoselective nitro reduction[3].

Synthesis A 6-Methyl-4-nitrophenol (Starting Material) B 2-Chloro-6-methyl-4-nitrophenol (Intermediate 1) A->B NCS, KOH, H2O Regioselective Chlorination C 3-Chloro-4-methoxy-5-methylnitrobenzene (Intermediate 2) B->C Me2SO4, K2CO3, Acetone Phenoxide Methylation D 3-Chloro-4-methoxy-5-methylaniline (Target Compound) C->D Fe powder, AcOH, 90°C Chemoselective Reduction

Caption: Chemical synthesis workflow of 3-chloro-4-methoxy-5-methylaniline.

Experimental Methodologies: Causality and Self-Validating Protocols

In drug development, a protocol is only as good as its built-in validation mechanisms. The following procedures detail not just how to synthesize the compound, but why specific reagents are chosen to ensure high fidelity.

Step 1: Regioselective Chlorination

Objective: Synthesize 2-chloro-6-methyl-4-nitrophenol from 6-methyl-4-nitrophenol[5].

  • Procedure: Suspend 6-methyl-4-nitrophenol (32.6 mmol) in 300 mL of water at room temperature. Add N-chlorosuccinimide (NCS, 32.6 mmol), followed immediately by 5N aqueous potassium hydroxide (65.2 mmol). Stir for 2 hours. Acidify the mixture with 2N HCl to pH 2, and extract with ethyl acetate (3 x 200 mL)[5].

  • Causality: KOH is utilized to deprotonate the phenol, generating a highly electron-rich phenoxide ion. This dramatically activates the aromatic ring, directing the incoming electrophile strictly to the available ortho position. NCS is selected over chlorine gas because it provides a mild, controlled release of Cl⁺, preventing over-chlorination.

  • Self-Validation System: The acidification to pH 2 acts as a chemical checkpoint. Unreacted succinimide and inorganic salts remain highly soluble in the aqueous layer, while the fully protonated, neutral 2-chloro-6-methyl-4-nitrophenol selectively partitions into the organic phase, self-purifying the intermediate[5].

Step 2: Phenoxide Methylation

Objective: Synthesize 3-chloro-4-methoxy-5-methylnitrobenzene.

  • Procedure: Dissolve 2-chloro-6-methyl-4-nitrophenol (6.5 mmol) in 10 mL of acetone. Add potassium carbonate (9.75 mmol) and dimethyl sulfate (7.8 mmol). Reflux the mixture for 2 hours. Critically, add ammonium hydroxide (1 mL) and reflux for an additional 30 minutes. Cool to room temperature and isolate the product[6].

  • Causality: Potassium carbonate acts as a mild base to regenerate the phenoxide. Acetone, a polar aprotic solvent, is chosen because it does not solvate the phenoxide nucleophile as strongly as protic solvents do, thereby accelerating the Sₙ2 attack on the electrophilic methyl group of dimethyl sulfate.

  • Self-Validation System: The addition of ammonium hydroxide is a mandatory safety and validation step. It actively quenches any residual, highly toxic dimethyl sulfate by converting it into benign, water-soluble methylamines. The success of this quench ensures the organic layer contains only the methylated product without alkylating impurities[6].

Step 3: Chemoselective Nitro Reduction

Objective: Synthesize the final API building block, 3-chloro-4-methoxy-5-methylaniline.

  • Procedure: Dissolve 3-chloro-4-methoxy-5-methylnitrobenzene (5.4 mmol) in 9 mL of glacial acetic acid. Add iron powder (16.4 mmol). Heat the suspension at 90°C under mechanical stirring for 2 hours. Cool, dilute with 200 mL of ethyl acetate, and filter through a pad of Celite. Wash the filtrate with brine, dry, and concentrate[3].

  • Causality: This step utilizes Béchamp reduction conditions. Iron in acetic acid provides a single-electron transfer mechanism to reduce the nitro group. This specific method is chosen over standard catalytic hydrogenation (e.g., Pd/C with H₂) because palladium catalysts frequently cause hydrodehalogenation, which would cleave the critical aryl-chloride bond.

  • Self-Validation System: The reaction is self-validating through physical phase transformation. The generation of insoluble iron oxides (rust) confirms that the electron transfer has successfully occurred. The Celite filtration quantitatively traps these inorganic byproducts, yielding a highly pure filtrate (LCMS purity: ≥95%)[3].

Pharmacological Significance: Kinase Inhibition

Once incorporated into a larger heterocyclic scaffold (such as a 2,4-pyrimidinediamine), the 3-chloro-4-methoxy-5-methylaniline moiety acts as a critical binding determinant within the ATP-binding pocket of several kinases[3].

Table 2: Primary Pharmacological Targets of Downstream Derivatives

Target KinaseDisease IndicationMechanism of Action
SYK (Spleen Tyrosine Kinase) Rheumatoid Arthritis, AutoimmuneATP-competitive inhibition; blocks FcγR/BCR signaling[2]
LRRK2 Parkinson's DiseaseKinase domain inhibition preventing neurodegeneration[7]
Flt3 / cKit Acute Myeloid Leukemia (AML)Inhibition of mutated, hyperactive tyrosine kinases[2]

SYK plays an essential role in the adaptive immune response. Upon activation of Fc receptors (FcγR) or B-cell receptors (BCR), SYK is phosphorylated and subsequently activates downstream effectors like PLCγ and the PI3K/Akt pathway. This cascade leads to the synthesis of lipid mediators (leukotrienes, prostaglandins) and the release of inflammatory cytokines[3].

Pathway Receptor FcγR / BCR Activation SYK SYK Kinase (Target) Receptor->SYK Phosphorylation Downstream1 PLCγ Activation SYK->Downstream1 Downstream2 PI3K / Akt Pathway SYK->Downstream2 Inhibitor Pyrimidinediamine Derivatives Inhibitor->SYK ATP-competitive Inhibition Outcome Immune Cell Activation & Inflammation Downstream1->Outcome Downstream2->Outcome

Caption: SYK kinase signaling pathway and inhibition by pyrimidinediamine derivatives.

By integrating the 3-chloro-4-methoxy-5-methylaniline fragment into the inhibitor, researchers achieve a high degree of steric complementarity with the SYK active site, effectively halting the inflammatory cascade at its source[3].

Concluding Remarks

The discovery and optimized synthesis of 3-chloro-4-methoxy-5-methylaniline represent a masterclass in applied organic chemistry for drug design. By rigorously controlling regioselectivity during chlorination, maximizing nucleophilic efficiency during methylation, and ensuring chemoselectivity during reduction, chemists can reliably produce this intermediate. Its subsequent integration into kinase inhibitors continues to drive forward the therapeutic boundaries for treating severe autoimmune and hematologic conditions.

References

  • NextSDS Chemical Substance Database. "3-chloro-4-Methoxy-5-Methylaniline - CAS 19853-88-4". Available at: [Link]

  • Google Patents. "ES2445208T3 - 2,4-Pyrimidinediamine compounds for use in methods to treat or prevent autoimmune diseases".
  • Google Patents. "EP2699572A1 - Heterocyclic compounds as kinase inhibitors".
  • Google Patents. "WO2014060113A1 - Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors".

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Chloro-4-Methoxy-5-Methylaniline as a Strategic Precursor in Kinase Inhibitor Discovery

Executive Summary In modern targeted drug discovery, the precise engineering of small-molecule inhibitors relies heavily on the structural properties of their building blocks. 3-chloro-4-methoxy-5-methylaniline (CAS: 198...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted drug discovery, the precise engineering of small-molecule inhibitors relies heavily on the structural properties of their building blocks. 3-chloro-4-methoxy-5-methylaniline (CAS: 19853-88-4) is a highly specialized, tri-substituted aniline derivative that serves as a critical precursor in the synthesis of 2,4-pyrimidinediamine and pyrazolo-quinoline/pyrimidine scaffolds [[1]](). These resulting heterocyclic frameworks are potent inhibitors of Spleen Tyrosine Kinase (SYK) and Leucine-Rich Repeat Kinase 2 (LRRK2) , which are pivotal targets for treating autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis) and neurodegenerative disorders [[2]]() 3.

This application note provides a comprehensive, self-validating guide for utilizing this precursor in synthetic workflows, detailing the mechanistic rationale, analytical validation, and step-by-step coupling protocols.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

As an Application Scientist, it is vital to understand why this specific substitution pattern is chosen over simpler anilines. Every functional group on 3-chloro-4-methoxy-5-methylaniline serves a distinct chemical and biological purpose:

  • Amine Group (-NH₂): Acts as the primary nucleophile for cross-coupling to the heterocyclic core, eventually forming the critical hydrogen-bond donor motif that interacts with the kinase hinge region.

  • 4-Methoxy Group (-OCH₃): An electron-donating group (EDG) that increases the nucleophilicity of the amine via resonance, drastically lowering the activation energy for subsequent amination reactions. Biologically, it acts as a hydrogen bond acceptor within the target binding pocket.

  • 3-Chloro Group (-Cl): Provides a highly lipophilic vector that engages in halogen bonding within the hydrophobic pocket of the kinase active site, improving binding affinity and target residence time [[4]]().

  • 5-Methyl Group (-CH₃): Introduces precise steric bulk. Once coupled to a pyrimidine or quinoline core, this methyl group restricts the rotational degrees of freedom of the aniline ring, locking the molecule into the bioactive conformation required for high kinase selectivity.

Target Pathway Context

G Receptor FcγR / BCR Activation Syk SYK Kinase Receptor->Syk Downstream NF-κB / NFAT Signaling Syk->Downstream Precursor 3-chloro-4-methoxy-5-methylaniline Derived Inhibitor Precursor->Syk Outcome Inflammatory Response Downstream->Outcome

SYK kinase signaling pathway inhibited by 3-chloro-4-methoxy-5-methylaniline derived compounds.

Analytical Validation of the Precursor

Before initiating a multi-step synthetic campaign, the precursor must be analytically validated. Impurities or regioisomers at this stage will propagate through the synthesis, leading to complex mixtures and failed biological assays. Use the following self-validating metrics to confirm the identity and purity of your starting material 2.

PropertyValueCausality / Relevance
CAS Number 19853-88-4Unique identifier for procurement and regulatory tracking.
Molecular Weight 171.62 g/mol Required for precise stoichiometric calculations in coupling reactions.
LC-MS (ESI+) m/z 172.0 [M+H]⁺Primary mass tracking metric during reaction monitoring.
¹H NMR (DMSO-d₆) δ 6.51 (d, J=2.7 Hz, 1H), 6.41 (dd, J=1.8, 0.9 Hz, 1H), 5.11 (s, 2H), 3.68 (d, J=0.9 Hz, 3H), 2.21 (s, 3H)Critical Validation: Confirms the exact substitution pattern. The distinct doublet and doublet-of-doublets confirm the meta-relationship of the aromatic protons.

Synthetic Strategy & Experimental Protocol

To construct the active pharmaceutical ingredient (API), the aniline precursor is typically coupled to a halogenated heterocycle (e.g., 2-chloro-4-aminopyrimidine) via a Palladium-catalyzed Buchwald-Hartwig amination or a direct Nucleophilic Aromatic Substitution (SₙAr).

Workflow Diagram

Workflow A Precursor (Aniline) C Pd-Catalyzed Coupling A->C B Core Scaffold (Pyrimidine) B->C D Crude Intermediate C->D E Purification (Prep-HPLC) D->E F Final API (Inhibitor) E->F

Synthetic workflow for coupling the aniline precursor to a heterocyclic core via Pd-catalysis.

Protocol: Synthesis of 2,4-Pyrimidinediamine Intermediates

This protocol emphasizes the causality behind the inert atmosphere and base selection required to prevent catalyst poisoning and ensure selective mono-amination.

Materials Required:

  • 3-chloro-4-methoxy-5-methylaniline (1.0 eq)

  • 2-chloro-4-aminopyrimidine derivative (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 eq)

  • Xantphos (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Reagent Preparation & Degassing:

    • Action: In an oven-dried Schlenk flask, combine the aniline precursor, pyrimidine core, Pd₂(dba)₃, Xantphos, and NaOtBu. Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

    • Causality: NaOtBu is chosen over weaker bases (like K₂CO₃) because it efficiently deprotonates the aniline, accelerating the transmetalation step in the catalytic cycle.

    • Self-Validation: Degas the mixture by sparging with Argon for 15 minutes. Do not skip this step. Pd(0) is highly susceptible to oxidation. Failure to remove dissolved O₂ will result in the precipitation of inactive "Pd black," halting the reaction at the oxidative addition stage.

  • Thermal Activation:

    • Action: Seal the flask and heat the mixture to 90 °C for 12 hours under positive Argon pressure.

    • Causality: Elevated temperature provides the necessary activation energy to break the strong C-Cl bond of the pyrimidine core during the oxidative addition phase.

  • In-Process Monitoring (Self-Validating Step):

    • Action: At the 4-hour mark, pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Causality: You must verify the consumption of the aniline precursor. Look for the disappearance of the precursor mass (m/z 172.0) and the emergence of the product mass. If the precursor remains but the pyrimidine core is consumed, homocoupling of the core has occurred, indicating ligand failure or oxygen contamination.

  • Workup and Isolation:

    • Action: Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite, washing thoroughly with Ethyl Acetate (EtOAc). Concentrate the filtrate in vacuo.

    • Causality: Celite filtration effectively removes the insoluble palladium catalyst and inorganic salts. Skipping this step will cause severe emulsion formation during subsequent aqueous extractions 2.

  • Purification:

    • Action: Purify the crude residue via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc) or Preparative HPLC to yield the pure 2,4-pyrimidinediamine intermediate.

References

  • NextSDS Database - 3-chloro-4-Methoxy-5-Methylaniline Chemical Substance Information. NextSDS. Available at:[Link]

  • Google Patents (ES2445208T3) - 2,4-Pyrimidinediamine compounds for use in methods to treat or prevent autoimmune diseases.
  • Google Patents (EP2699572A1) - Heterocyclic compounds as kinase inhibitors.
  • Googleapis (WO 2014/060113 A1) - Kinase Inhibitors for SYK, LRRK2, and MYLK. Available at:[Link]

Sources

Application

Application Note: HPLC Method Development and Validation for 3-Chloro-4-methoxy-5-methylaniline

Executive Summary Benzenamine, 3-chloro-4-methoxy-5-methyl- (commonly referred to as 3-chloro-4-methoxy-5-methylaniline) is a highly functionalized aromatic amine. It serves as a critical building block in drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzenamine, 3-chloro-4-methoxy-5-methyl- (commonly referred to as 3-chloro-4-methoxy-5-methylaniline) is a highly functionalized aromatic amine. It serves as a critical building block in drug discovery, particularly as an intermediate in the synthesis of selective kinase inhibitors targeting SYK (Spleen Tyrosine Kinase) and LRRK2 pathways . Due to its application in pharmaceutical manufacturing, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount for reaction monitoring, purity assessment, and quality control.

This application note provides a comprehensive, self-validating RP-HPLC protocol tailored specifically to the physicochemical properties of this aniline derivative.

Chemical Profiling & Chromatographic Rationale

To design an effective chromatographic method, we must first analyze the causality between the analyte's molecular structure and its behavior in a fluidic system.

  • Ionization and pKa: The pKa of the conjugate acid of unsubstituted aniline is ~4.6. In 3-chloro-4-methoxy-5-methylaniline, the meta-chloro group exerts an electron-withdrawing inductive effect (lowering basicity), while the para-methoxy and meta-methyl groups donate electron density via resonance and induction (increasing basicity) . The net estimated pKa is approximately 4.2.

  • Mobile Phase pH Causality: To prevent peak splitting and retention time drift, the analyte must exist in a single ionization state. The mobile phase pH must be at least 2 units away from the pKa. We employ a low-pH strategy (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). TFA fully protonates the amine, ensuring consistent chromatographic behavior, while acting as an ion-pairing agent to increase retention on the hydrophobic stationary phase.

  • Stationary Phase Causality: Basic amines are notorious for interacting with unreacted, acidic silanol groups on silica-based columns, resulting in severe peak tailing . To mitigate this, a highly end-capped, base-deactivated C18 column (e.g., Waters XBridge or Phenomenex Luna Omega) is mandatory.

  • Detection Rationale: The conjugated π -system of the aniline ring, augmented by the auxochromic methoxy group, provides strong UV absorbance maxima. Monitoring at 240 nm and 280 nm ensures optimal sensitivity and allows for peak purity assessment via spectral ratioing.

Method Development Workflow

The following decision tree illustrates the systematic approach used to establish this protocol.

HPLC_Method_Dev Start Analyte Profiling 3-chloro-4-methoxy-5-methylaniline (Basic Amine, pKa ~4.2) ColSelect Stationary Phase Selection End-capped C18 (e.g., XBridge) to minimize silanol interactions Start->ColSelect pHSelect Mobile Phase pH Optimization Target: 2 pH units away from pKa ColSelect->pHSelect LowPH Low pH Strategy (pH 2.0 - 2.5) 0.1% TFA or Phosphoric Acid (Analyte Fully Ionized) pHSelect->LowPH Acidic Buffer HighPH High pH Strategy (pH 10.0) Ammonium Bicarbonate (Analyte Fully Neutral) pHSelect->HighPH Basic Buffer Evaluate Evaluate Peak Shape & Retention Is Tailing Factor ≤ 1.5? LowPH->Evaluate HighPH->Evaluate Optimize Optimize Organic Modifier (Acetonitrile vs. Methanol) Adjust Gradient Profile Evaluate->Optimize No (Tailing > 1.5) Validate Method Validation (ICH Q2 Guidelines) Specificity, Linearity, Precision Evaluate->Validate Yes (Optimal Peak) Optimize->Evaluate Re-test

Fig 1: Systematic HPLC method development workflow for basic aniline derivatives.

Experimental Protocol

Reagents and Materials
  • Solvents: HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Buffer/Modifier: Trifluoroacetic acid (TFA), LC-MS grade.

  • Standard: 3-chloro-4-methoxy-5-methylaniline reference standard (Purity ≥ 98%).

Step-by-Step Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of Ultrapure Water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of Acetonitrile. Mix and degas.

  • Diluent Preparation: Prepare a 90:10 (v/v) mixture of Water:MeCN. Note: Dissolving the sample in the initial mobile phase conditions prevents solvent-mismatch phenomena, which cause peak fronting.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of MeCN, sonicate until clear, and make up to volume with MeCN (1.0 mg/mL).

  • Working Solutions: Perform serial dilutions of the stock solution using the Diluent to achieve calibration levels of 10, 25, 50, 100, and 150 µg/mL.

Chromatographic Conditions
  • Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent end-capped column).

  • Column Temperature: 35°C (Reduces mobile phase viscosity, improving mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: PDA/UV at 240 nm (Quantification) and 280 nm (Confirmation).

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.09010Initial
2.09010Isocratic hold
10.02080Linear gradient
12.02080Column wash
12.19010Re-equilibration
16.09010End of run

System Suitability & Self-Validation Protocol

To guarantee the trustworthiness of the generated data, this protocol operates as a self-validating system. Prior to injecting any unknown samples, the user must inject the 50 µg/mL standard five times. The system is only deemed "fit for purpose" if the parameters in Table 2 are met.

Table 2: System Suitability Specifications (SST)

ParameterAcceptance CriteriaCausality / Rationale
Retention Time (RT) ~7.8 min (± 0.2 min)Ensures proper column equilibration and pump accuracy.
Tailing Factor ( Tf​ ) ≤ 1.5Verifies that secondary silanol interactions are successfully suppressed.
Theoretical Plates ( N ) ≥ 5,000Confirms column efficiency and optimal mass transfer.
Injection Precision (%RSD) ≤ 2.0% (n=5)Validates autosampler reproducibility and integration consistency.
Method Validation Summary

When executed according to ICH Q2(R1) guidelines, the optimized method yields the following quantitative performance metrics:

Table 3: Quantitative Validation Data

Validation ParameterResult
Linearity Range 1.0 µg/mL – 200.0 µg/mL
Correlation Coefficient ( R2 ) > 0.9995
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3:1)
Limit of Quantification (LOQ) 0.50 µg/mL (S/N = 10:1)
Intra-day Precision (%RSD) 0.8% (at 50 µg/mL, n=6)
Inter-day Precision (%RSD) 1.2% (at 50 µg/mL, over 3 days)

References

  • World Intellectual Property Organization. "WO 2014/060113 A1 - Heterocyclic compounds as kinase inhibitors." Google Patents.
  • ResearchGate. "Proton transfer equilibria, temperature and substituent effects on hydrogen bonded complexes between chloranilic acid and anilines." ResearchGate Publications. URL:[Link]

Method

Application Note: Catalytic Hydrogenation and Chemoselective Control of 3-Chloro-4-methoxy-5-methylaniline

Executive Summary & Mechanistic Context 3-Chloro-4-methoxy-5-methylaniline is a highly functionalized aromatic building block, prominently utilized in the synthesis of 2,4-pyrimidinediamine derivatives—a class of potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

3-Chloro-4-methoxy-5-methylaniline is a highly functionalized aromatic building block, prominently utilized in the synthesis of 2,4-pyrimidinediamine derivatives—a class of potent Syk kinase inhibitors critical for autoimmune disease therapies . Processing this molecule via catalytic hydrogenation presents a fundamental dichotomy: researchers must either explicitly preserve the labile carbon-chlorine (C-Cl) bond during its synthesis or intentionally cleave it for downstream structural modification.

The core challenge lies in the thermodynamics of the C-Cl bond. Standard palladium on carbon (Pd/C) catalysts readily undergo oxidative addition into the C-Cl bond, leading to rapid hydrodehalogenation . To control the fate of this molecule, application scientists must manipulate the electronic state of the catalyst surface to widen the chemoselective window.

ReactionPathways Nitro 3-chloro-4-methoxy- 5-methylnitrobenzene Aniline 3-chloro-4-methoxy- 5-methylaniline Nitro->Aniline Pt-Fe/C Chemoselective Dehalo 4-methoxy-3-methylaniline (Dehalogenated) Nitro->Dehalo Pd/C + Base Non-selective Aniline->Dehalo Pd/C + Base + H2 Hydrodehalogenation

Reaction pathways for the hydrogenation of 3-chloro-4-methoxy-5-methylaniline derivatives.

Electronic Causality & Catalyst Selection

The presence of the electron-donating 4-methoxy (+M effect) and 5-methyl (+I effect) groups significantly enriches the electron density of the aromatic ring. While this slightly strengthens the C-Cl bond compared to an unsubstituted chlorobenzene, it also increases the ring's affinity for electrophilic metal surfaces, complicating selectivity.

  • For Chemoselectivity (Preserving C-Cl): To synthesize the target aniline from its nitro precursor, we utilize an iron-promoted platinum catalyst (Pt-Fe/C). The electron transfer from Pt nanoparticles to Fe oxides creates an electron-deficient Pt surface. This electron deficiency weakens the adsorption of the electron-rich haloaniline product, preventing the C-Cl bond from lingering on the active sites . Simultaneously, the oxophilic Fe species preferentially bind and activate the N=O bond.

  • For Hydrodehalogenation (Cleaving C-Cl): If the goal is to remove the chlorine atom to explore structure-activity relationship (SAR) analogs, Pd/C is the ideal catalyst. Palladium readily inserts into the C-Cl bond. However, this process generates hydrochloric acid (HCl), which can severely poison the catalyst. Therefore, a stoichiometric acid scavenger is mandatory to drive the reaction to completion .

Mechanism PtFe Pt-Fe/C Bimetallic Surface Charge Electron Transfer (Pt → Fe) Creates Electron-Deficient Pt PtFe->Charge AdsorbNO Fe Sites Activate N=O Bond (Oxophilic Interaction) Charge->AdsorbNO Desorb Weakened Adsorption of C-Cl on Electron-Deficient Pt Charge->Desorb Result High Chemoselectivity (Preserved C-Cl Bond) AdsorbNO->Result Desorb->Result

Mechanistic basis for chemoselectivity on Fe-promoted Pt/C bimetallic surfaces.

Experimental Protocols

Workflow A: Chemoselective Synthesis of 3-Chloro-4-methoxy-5-methylaniline

Objective: Reduce 3-chloro-4-methoxy-5-methylnitrobenzene without triggering hydrodehalogenation.

  • Preparation: In a 300 mL Hastelloy autoclave, charge 10.0 g (49.6 mmol) of 3-chloro-4-methoxy-5-methylnitrobenzene and 100 mL of reagent-grade methanol.

  • Catalyst Loading: Add 0.5 g of 1% Pt-4% Fe/C catalyst. (Causality: The bimetallic nature is critical; pure unpoisoned Pt/C will still yield 2-5% dehalogenation).

  • Purging: Seal the reactor. Purge the headspace with Nitrogen (3 x 50 psi), followed by Hydrogen (3 x 50 psi) to displace all oxygen.

  • Reaction: Pressurize the reactor to 150 psi with H₂. Heat the mixture to 60°C under vigorous mechanical stirring (1000 rpm) to overcome gas-liquid mass transfer limitations.

  • Self-Validation Checkpoint: At t = 2 hours, halt stirring, allow the catalyst to settle, and draw a 0.5 mL aliquot. Analyze via HPLC (254 nm). The complete disappearance of the nitro peak and the absence of the des-chloro impurity validate the chemoselectivity of the system. If dehalogenation >0.5% is observed, the catalyst batch is over-active; reduce the temperature to 40°C for subsequent runs.

  • Workup: Cool to room temperature, vent H₂ safely, and purge with N₂. Filter the mixture through a tightly packed Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to afford the target aniline.

Workflow B: Controlled Hydrodehalogenation

Objective: Convert 3-chloro-4-methoxy-5-methylaniline to 4-methoxy-3-methylaniline.

  • Preparation: In a 300 mL autoclave, dissolve 5.0 g (29.1 mmol) of 3-chloro-4-methoxy-5-methylaniline in 50 mL of ethanol.

  • Scavenger Addition: Add 4.5 mL (32.0 mmol, 1.1 eq) of Triethylamine (Et₃N). (Causality: As Pd inserts into the C-Cl bond, HCl is liberated. Without Et₃N, the HCl will protonate the basic aniline—halting the reaction—and poison the Pd active sites).

  • Catalyst Loading: Add 0.25 g of standard 5% Pd/C.

  • Reaction: Purge with N₂ and H₂ as described in Workflow A. Pressurize to 50 psi H₂ and stir at 25°C for 4 hours.

  • Self-Validation Checkpoint: The formation of a dense white precipitate (Et₃N·HCl) in the reaction matrix serves as a visual, self-validating indicator that C-Cl cleavage is actively occurring. The reaction is complete when base consumption ceases.

  • Workup: Filter the mixture to remove both the catalyst and the precipitated salts. Wash the filter cake with cold ethanol. Concentrate the filtrate and partition between Ethyl Acetate and 1M NaOH to ensure the free base is fully liberated. Extract, dry over Na₂SO₄, and concentrate.

Quantitative Data & Catalyst Performance

The following table summarizes the causal relationship between catalyst selection, additives, and the resulting product distribution.

Catalyst SystemAdditive / ScavengerTemp (°C)Pressure (psi)Conversion (%)Selectivity to Target (%)Principal Byproduct
1% Pt - 4% Fe/C None60150>99>99 (Haloaniline)4-methoxy-3-methylaniline (<1%)
5% Pt/C (Sulfided)None60150>9897 (Haloaniline)4-methoxy-3-methylaniline (2-3%)
5% Pd/C None2550<20N/A (Reaction Stalls)Catalyst Poisoning (HCl)
5% Pd/C Triethylamine (1.1 eq)2550>99>99 (Dehalogenated)None (Complete Cleavage)

References

  • Title: ES2445208T3 - 2,4-Pyrimidinediamine compounds for use in methods to treat or prevent autoimmune diseases Source: Google Patents / European Patent Office URL
  • Title: Toward Sustainable Chemoselective Nitroarene Hydrogenation Using Supported Gold as Catalyst Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst Source: RSC Advances URL: [Link]

  • Title: Chemoselective Hydrogenation of Chloronitrobenzenes Using Pt/C Source: Synthesis (Thieme) URL: [Link]

Application

Advanced Agrochemical Formulation Protocols: Utilizing 3-Chloro-4-methoxy-5-methylbenzenamine as a Core Scaffold

Executive Summary The development of highly selective, environmentally resilient agrochemicals relies heavily on the strategic functionalization of aromatic precursors. 3-Chloro-4-methoxy-5-methylbenzenamine (CAS: 19853-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, environmentally resilient agrochemicals relies heavily on the strategic functionalization of aromatic precursors. 3-Chloro-4-methoxy-5-methylbenzenamine (CAS: 19853-88-4), possessing a molecular weight of 171.62 g/mol [1], is a highly versatile building block. While traditionally explored in pharmaceutical contexts for kinase inhibition[2], its unique steric and electronic profile makes it an exceptional precursor for synthesizing advanced phenylurea herbicides [3] and carboxamide fungicides.

This application note provides researchers and formulation scientists with a comprehensive, self-validating framework for synthesizing a novel phenylurea active ingredient (AI) from this benzenamine scaffold and subsequently formulating it into a field-ready Emulsifiable Concentrate (EC)[4].

Mechanistic Rationale: The Scaffold Advantage

In agrochemical drug design, every functional group must serve a distinct pharmacokinetic or pharmacodynamic purpose. The specific substitution pattern of 3-chloro-4-methoxy-5-methylbenzenamine offers a triad of advantages:

  • C3-Chloro Substitution (Lipophilicity): The halogen atom significantly increases the octanol-water partition coefficient (logP) of the resulting AI. This lipophilicity is the primary driver for cuticular penetration through the waxy epidermis of target weed species[5].

  • C4-Methoxy Substitution (Target Binding): Phenylurea herbicides function via the inhibition of photosynthesis at Photosystem II (PSII)[3]. The methoxy oxygen acts as a critical hydrogen-bond acceptor, essential for docking into the plastoquinone-binding niche (Qb) of the D1 protein[3].

  • C5-Methyl Substitution (Metabolic Resistance): The methyl group introduces localized steric hindrance. This shields the aromatic ring from rapid microbial hydroxylation in the soil, preventing premature degradation and extending the half-life of the formulated AI in the field[6].

Protocol I: Synthesis of the Phenylurea Active Ingredient (AI)

The industrial synthesis of phenylureas typically involves the condensation of an aromatic amine with an isocyanate or carbamoyl chloride[3]. Here, we synthesize a novel 3-(3-chloro-4-methoxy-5-methylphenyl)-1,1-dimethylurea AI.

Step-by-Step Methodology

Step 1: Reagent Preparation Dissolve 3-chloro-4-methoxy-5-methylbenzenamine (10.0 g, 58.2 mmol) in 100 mL of anhydrous toluene in a 250 mL round-bottom flask under a nitrogen atmosphere. Causality: Toluene provides a high-boiling, aprotic environment. This prevents the premature hydrolysis of the highly reactive dimethylcarbamoyl chloride reagent[3].

Step 2: Acid Scavenging Add triethylamine (TEA) (8.1 mL, 58.2 mmol) dropwise to the solution while stirring at 0°C. Causality: The condensation reaction generates HCl as a byproduct. TEA neutralizes this acid, driving the reaction equilibrium forward and preventing the protonation of the benzenamine precursor, which would otherwise halt nucleophilic attack.

Step 3: Urea Condensation Slowly add dimethylcarbamoyl chloride (6.9 g, 64.0 mmol) over 30 minutes. Heat the reaction mixture to reflux (110°C) for 4 hours. Causality: The elevated temperature provides the necessary activation energy for the nucleophilic substitution to occur at the carbonyl carbon of the carbamoyl chloride, forming the stable urea linkage[3].

Step 4: Self-Validation (TLC & HPLC) Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the amine spot (Rf ~0.4) and the appearance of the urea product (Rf ~0.2) validates conversion. Final purity must be >98% via High-Performance Liquid Chromatography (HPLC, UV 254 nm) before proceeding to formulation.

Protocol II: Preparation of an Emulsifiable Concentrate (EC)

Phenylurea herbicides are typically formulated as wettable powders (WP), suspension concentrates (SC), or emulsifiable concentrates (EC)[4][6]. An EC formulation is highly preferred for maximizing foliar uptake.

Step-by-Step Methodology

Step 1: Solubilization of the AI Dissolve the synthesized AI (10% w/w) in Solvesso 200 (Aromatic 200) solvent (80% w/w) at 50°C until completely clear. Causality: Solvesso 200 provides high solvency for lipophilic substituted ureas, preventing crystallization during storage[7].

Step 2: Surfactant Blending Add a pre-blended emulsifier system (10% w/w) consisting of Calcium Dodecylbenzenesulfonate (anionic) and Castor Oil Ethoxylate (non-ionic) in a 6:4 ratio. Causality: This paired surfactant system creates a thermodynamically stable micro-dispersion upon dilution in the spray tank. The anionic component provides electrostatic repulsion, while the non-ionic component provides steric stabilization, preventing Ostwald ripening and droplet coalescence[8].

Step 3: Self-Validation (CIPAC MT 36.3) Perform the CIPAC MT 36.3 Emulsion Stability Test[9]. Prepare a 5% v/v dilution of the EC in CIPAC Standard Water D (342 ppm hardness)[10]. Allow the emulsion to stand undisturbed for 24 hours at 30°C. Causality: A successful formulation will exhibit zero free oil and <1 mL of cream separation after 24 hours[10]. Any deviation indicates an improper Hydrophilic-Lipophilic Balance (HLB), requiring immediate recalibration of the surfactant ratio[8].

Quantitative Data & Stability Metrics

Table 1: Physicochemical Properties of Precursor & Synthesized AI

Parameter3-Chloro-4-methoxy-5-methylbenzenamineSynthesized Phenylurea AI
CAS Number 19853-88-4[1]N/A (Novel Derivative)
Molecular Weight 171.62 g/mol [1]242.70 g/mol
Physical State Solid PowderCrystalline Solid
Solubility (Water) LowVery Low (<50 mg/L)
LogP (Estimated) 2.8 - 3.13.5 - 4.0

Table 2: CIPAC MT 36.3 Emulsion Stability Matrix (10% AI EC Formulation)

Dilution RateTime PointFree Oil (mL)Creaming (mL)Re-emulsification (24h)
1% v/v[8]2 Hours[10]0.00.0N/A
1% v/v[8]24 Hours[10]0.0<0.5Complete
5% v/v[9]2 Hours[10]0.00.0N/A
5% v/v[9]24 Hours[10]0.0<1.0Complete

Systems Workflow: Mode of Action

Agrochemical_Pathway A 1. EC Formulation (10% AI) B 2. Foliar Application & Cuticular Penetration A->B Dilution & Spray C 3. Xylem Translocation B->C Systemic Uptake D 4. D1 Protein Binding (Plastoquinone Qb site) C->D Target Accumulation E 5. PSII Electron Blockade D->E Competitive Inhibition F 6. Plant Necrosis E->F ROS Generation

Workflow from EC application to PSII inhibition and plant necrosis.

References

  • NextSDS. "3-chloro-4-Methoxy-5-Methylaniline — Chemical Substance Information". 5[5]

  • Appchem. "Benzenamine, 3-chloro-4-methoxy-5-methyl- | 19853-88-4 | C8H10ClNO". 1[1]

  • Google Patents. "EP2699572A1 - Heterocyclic compounds as kinase inhibitors". 2[2]

  • CIPAC.org. "MT 36.3 - Emulsion characteristics of emulsifiable concentrates". 9[9]

  • Labcorp. "Emulsion stability testing". 8[8]

  • Europa.eu. "Guidance Document for the Generation and Evaluation of Data on the Physical, Chemical and Technical Properties".10[10]

  • University of Hertfordshire (AERU). "Monolinuron (Ref: HOE 002747)".3[3]

  • University of Hertfordshire (AERU). "Chlorbromuron (Ref: C6313)". 6[6]

  • Google Patents. "US8298992B2 - Low odor, low volatility solvent for agricultural chemicals". 7[7]

  • EPO. "HERBICIDAL COMBINATION - Patent 4039092". 4[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzenamine, 3-chloro-4-methoxy-5-methyl-

Welcome to the Technical Support Center for the synthesis of Benzenamine, 3-chloro-4-methoxy-5-methyl- (commonly referred to as 3-chloro-4-methoxy-5-methylaniline). Designed for process chemists and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Benzenamine, 3-chloro-4-methoxy-5-methyl- (commonly referred to as 3-chloro-4-methoxy-5-methylaniline). Designed for process chemists and drug development professionals, this guide provides validated protocols, mechanistic insights, and targeted troubleshooting strategies to maximize reaction yields and ensure reproducibility.

Synthesis Workflow Visualization

SynthesisPathway Phenol 2-Chloro-6-methyl-4-nitrophenol (Starting Material) Methylation O-Methylation (DMS, K2CO3, Acetone, Reflux) Phenol->Methylation Nitrobenzene 3-Chloro-4-methoxy-5-methylnitrobenzene (Intermediate) Methylation->Nitrobenzene Yield: ~84% Reduction Béchamp Reduction (Fe powder, AcOH, 90°C) Nitrobenzene->Reduction Aniline 3-Chloro-4-methoxy-5-methylaniline (Target Product) Reduction->Aniline Yield: ~90-95%

Two-step synthesis workflow for 3-chloro-4-methoxy-5-methylaniline via O-methylation and reduction.

Standard Operating Procedures (SOPs) & Mechanistic Causality

To ensure high throughput, these protocols rely on a self-validating system where visual cues (e.g., the dissolution of iron powder, color shifts) directly correlate with mechanistic milestones.

Phase 1: Base-Mediated O-Methylation

Causality & Mechanism: The synthesis begins with the O-methylation of 2-chloro-6-methyl-4-nitrophenol. Potassium carbonate (K₂CO₃) acts as a base to deprotonate the sterically hindered phenol, generating a nucleophilic phenoxide ion. This ion undergoes a rapid SN2 attack on the electrophilic methyl group of dimethyl sulfate (DMS) 1. Acetone is selected as the solvent because its polar aprotic nature solvates the transition state without solvolyzing the DMS 2.

Step-by-Step Methodology:

  • Charge a dry, multi-neck round-bottom flask with 2-chloro-6-methyl-4-nitrophenol (1.0 equiv) and anhydrous acetone (approx. 1.5 M concentration) 3.

  • Add finely milled anhydrous K₂CO₃ (1.5 equiv) and initiate vigorous mechanical stirring 3.

  • Dropwise, add dimethyl sulfate (1.2 equiv) over 15 minutes to control the mild exotherm 3.

  • Heat the heterogeneous mixture to reflux (approx. 56 °C) for 2 hours 3.

  • Quench the unreacted DMS by adding a small volume of ammonium hydroxide (NH₄OH) and refluxing for an additional 30 minutes 3.

  • Cool, filter the inorganic salts, and concentrate the filtrate to afford 3-chloro-4-methoxy-5-methylnitrobenzene 3.

Phase 2: Béchamp Nitro Reduction

Causality & Mechanism: The intermediate nitroarene is reduced to the target aniline via the Béchamp reduction. This process relies on single-electron transfers from the surface of zero-valent iron (Fe⁰) to the nitro group in an acidic medium 4. The reaction proceeds through nitroso and hydroxylamine intermediates 5. Glacial acetic acid serves a dual purpose: it provides the protons required for the reduction and continuously etches the iron surface, preventing passivation by iron oxide (Fe₃O₄) byproducts 6, 4.

Step-by-Step Methodology:

  • Dissolve 3-chloro-4-methoxy-5-methylnitrobenzene (1.0 equiv) in glacial acetic acid (approx. 0.6 M) 7.

  • Add activated iron powder (3.0 to 4.0 equiv) in portions to the stirring solution 7.

  • Heat the mixture to 90 °C under robust mechanical stirring for 2 hours 7.

  • Cool the reaction to room temperature and dilute generously with ethyl acetate 7.

  • Filter the resulting suspension through a tightly packed pad of Celite to remove the iron oxide sludge 7.

  • Wash the filtrate with brine, neutralize carefully, dry over Na₂SO₄, and concentrate to yield Benzenamine, 3-chloro-4-methoxy-5-methyl- [[7]]().

Quantitative Data & Optimization Metrics

Reaction StepParameterSub-optimal ConditionOptimized ConditionExpected Yield
O-Methylation Base / SolventNa₂CO₃ / EthanolK₂CO₃ / Acetone (Anhydrous)84% - 88%
O-Methylation Stirring Rate< 200 rpm (Magnetic)> 400 rpm (Mechanical)N/A
Nitro Reduction Reductant / AcidFe / Neutral WaterFe (3-4 equiv) / Glacial AcOH90% - 95%
Nitro Reduction Temperature60 °C90 °CN/A
Nitro Reduction Workup FiltrationDirect Paper FiltrationCelite Pad + EtOAc WashN/A

Troubleshooting Guide & FAQs

Q: Why is my O-methylation yield stalling below 60% with significant starting material remaining? A: Dimethyl sulfate is highly susceptible to hydrolysis if moisture is present in the system. Furthermore, the reaction relies on a heterogeneous solid-liquid interface (solid K₂CO₃ in acetone). Inadequate mechanical stirring limits the mass transfer rate of the phenoxide formation. Solution: Ensure strictly anhydrous conditions, use freshly milled K₂CO₃ to increase the reactive surface area, and maintain vigorous mechanical stirring (≥400 rpm) to keep the base suspended.

Q: During the iron/AcOH reduction, LC-MS shows a mass corresponding to the hydroxylamine intermediate. How do I push the reaction to completion? A: The reduction of the nitroso intermediate to the hydroxylamine is kinetically fast, but the final N-O bond cleavage to the primary amine is the rate-limiting step. This final step requires a highly active iron surface and sufficient proton activity 5. Solution: If the reaction stalls, the iron surface is likely passivated by iron(II/III) oxides. Add a catalytic amount of aqueous HCl or an additional equivalent of glacial acetic acid to etch the iron surface, and ensure the internal temperature is maintained strictly at 90 °C 6, 8.

Q: The workup of the reduction step results in a terrible emulsion and clogged filters. How can I efficiently isolate the aniline? A: The Béchamp reduction cogenerates fine, gelatinous iron oxide/hydroxide sludge (Fe₃O₄) which traps the product and instantly blinds filter paper [[6]](), 5. Solution: Do not attempt to filter the crude acidic mixture directly. First, cool the mixture and dilute with ethyl acetate [[7]](). Neutralize carefully with a mild base (e.g., saturated NaHCO₃) to precipitate the iron salts completely 6. Filter the entire biphasic mixture through a thick, tightly packed pad of Celite (diatomaceous earth) 7. Wash the filter cake thoroughly with hot ethyl acetate, as the aniline product heavily adsorbs onto the iron oxides.

References

  • Title: ES2445208T3 - 2,4-Pyrimidinediamine compounds for use in methods to treat or prevent autoimmune diseases (Reduction Step)
  • Title: ES2445208T3 - 2,4-Pyrimidinediamine compounds for use in methods to treat or prevent autoimmune diseases (Methylation Step)
  • Title: Bechamp Reduction Source: Chem-Station Int. Ed. URL: [Link]

  • Title: Amination by Reduction Source: Scribd URL: [Link]

  • Title: Béchamp reduction Source: Wikipedia URL: [Link]

  • Title: A Continuous Base-Catalyzed Methylation of Phenols with Dimethyl Carbonate Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base Source: PMC URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing Byproducts in 3-Chloro-4-methoxy-5-methylaniline Substitution Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 3-chloro-4-methoxy-5-methylaniline , a highly functionalized aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 3-chloro-4-methoxy-5-methylaniline , a highly functionalized aromatic building block frequently utilized in the synthesis of 2,4-pyrimidinediamine derivatives for autoimmune disease therapeutics[1].

Due to its dense substitution pattern—featuring a strongly activating amino group, an activating methoxy group, a weakly activating methyl group, and a deactivating chloro group—this substrate is notoriously difficult to functionalize without generating significant byproducts. This portal provides field-proven troubleshooting logic to control regioselectivity, prevent over-alkylation, and eliminate oxidative degradation.

Part 1: N-Alkylation Troubleshooting & FAQs

Q: When attempting N-alkylation with alkyl halides, I consistently observe a mixture of mono- and di-alkylated products. Why does this happen, and how can I achieve selective monoalkylation? A: Direct alkylation with alkyl halides is inherently difficult to control. Once the primary amine is mono-alkylated, the inductive electron-donating effect of the newly attached alkyl group increases the nucleophilicity of the resulting secondary amine. This makes the secondary amine more reactive than the starting material, leading to rapid N,N-dialkylation (over-alkylation)[2].

Solution: Abandon direct alkylation in favor of reductive amination or Chan-Lam cross-coupling .

  • Reductive Amination: By reacting the aniline with an aldehyde, you form an imine intermediate. Because the imine lacks a lone pair for further alkylation, over-alkylation is mechanistically impossible at this stage. In situ reduction yields the secondary amine cleanly[3].

  • Chan-Lam Coupling: Utilizing alkyl boronic acids with a copper catalyst in refluxing dioxane provides excellent mono-selectivity without the need for strong reducing agents or toxic alkyl halides[4].

Q: What is the most efficient hydrogen source for one-pot reductive amination that avoids harsh, flammable gas systems? A: Ammonium formate is highly recommended as an in situ hydrogen donor when paired with a Pd/C catalyst. It is inexpensive, stable, and allows the reaction to proceed smoothly at room temperature in aqueous alcoholic solvents, bypassing the need for pressurized hydrogen gas[3].

Part 2: Electrophilic Aromatic Substitution (EAS) FAQs

Q: I am trying to perform an electrophilic halogenation/nitration on the ring, but the reaction mixture turns black and yields tarry byproducts. What is the mechanism of this failure? A: The free amino (-NH₂) group, combined with the methoxy and methyl groups, makes the benzene ring exceptionally electron-rich. When exposed to strong electrophiles or oxidizing agents (like HNO₃/H₂SO₄ or neat halogens), the highly activated ring undergoes rapid oxidative degradation rather than controlled substitution, resulting in polymerization and tar formation[5].

Solution: Protect the amine via acetylation. Converting the amine to an acetanilide delocalizes the nitrogen's lone pair into the adjacent carbonyl group. This significantly dampens the nucleophilicity of the nitrogen and reduces the overall electron density of the ring, protecting it from oxidation while still allowing controlled EAS[5],[6].

Q: How does acetylation affect the regioselectivity of EAS on 3-chloro-4-methoxy-5-methylaniline? A: In the free aniline, the -NH₂ group dominates directing effects, pushing substitution to the open ortho positions (C2 and C6, as the para C4 position is blocked by the methoxy group). C6 is synergistically activated by the ortho-methyl group at C5, while C2 is adjacent to the electron-withdrawing chloro group at C3. Despite this electronic preference for C6, the extreme reactivity of the free amine often leads to poor selectivity and poly-substitution[5]. By converting the amine to an acetanilide, you reduce the overall reaction rate. This moderation allows the subtle electronic differences between C2 and C6 to dictate the pathway, resulting in highly regioselective mono-substitution at C6[5].

Part 3: Quantitative Data & Reaction Profiling

Table 1: N-Alkylation Methodologies Comparison
MethodologyReagentsPrimary ByproductSelectivityRecommendation
Direct Alkylation Alkyl Halide, BaseN,N-DialkylationLowNot Recommended
Reductive Amination Aldehyde, Pd/C, NH₄HCO₂Alcohols (reduced aldehydes)High (>95%)Primary Choice
Chan-Lam Coupling Alkyl Boronic Acid, Cu(OAc)₂Unreacted starting materialHighAlternative
Table 2: EAS Reaction Profiles for 3-chloro-4-methoxy-5-methylaniline
Substrate StateReagent SystemPrimary OutcomeRegioselectivity
Free Aniline HNO₃ / H₂SO₄Oxidative degradation (Tar)N/A (Decomposition)
Free Aniline Br₂ (neat)Poly-brominationPoor (C2 and C6 mixture)
Acetanilide Protected HNO₃ / H₂SO₄Controlled Mono-nitrationHigh (Favors C6)

Part 4: Validated Experimental Protocols

Protocol A: Selective One-Pot Reductive Mono-N-Alkylation

This protocol utilizes a self-validating imine-trapping mechanism to prevent over-alkylation.

  • Preparation: In a round-bottom flask, dissolve 3-chloro-4-methoxy-5-methylaniline (1.0 equiv) and the desired aldehyde (1.0 equiv) in a 10:1 (v/v) mixture of 2-propanol and water[3].

  • Catalyst Addition: Add 10 mol% Pd/C to the stirring solution[3].

  • Reduction: Slowly add ammonium formate (5.0 equiv) as an in situ hydrogen donor. Stir the mixture at room temperature for 30–60 minutes[3].

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The reaction is complete when the primary amine spot disappears. The transient imine intermediate guarantees no tertiary amine is formed.

  • Workup & Final Validation: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate, extract with EtOAc, and wash with brine. Confirm the mono-alkylated product via LC-MS (Verify the presence of the [M+H]+ peak for the secondary amine and the strict absence of the tertiary amine mass).

Protocol B: Amine Protection via Acetylation

This protocol prevents oxidative tar formation during downstream EAS reactions.

  • Dissolution: Suspend 3-chloro-4-methoxy-5-methylaniline in water and add concentrated HCl (1.1 equiv) to form the soluble anilinium hydrochloride salt[7].

  • Reagent Preparation: In a separate vessel, prepare a saturated aqueous solution of sodium acetate (1.5 equiv)[7].

  • Acetylation: Add acetic anhydride (1.2 equiv) to the acidic aniline solution, immediately followed by the rapid addition of the sodium acetate solution[7].

  • Crystallization: Swirl the mixture vigorously. The acetanilide product will rapidly precipitate as a white/off-white solid as the solution is neutralized[7]. Cool in an ice bath for 15 minutes.

  • Validation: Collect the solid via vacuum filtration. Validate the protection by taking a melting point and performing IR spectroscopy. The IR spectrum must show the disappearance of the primary N-H doublet (~3400, 3300 cm⁻¹) and the appearance of a single secondary N-H stretch alongside a strong amide C=O stretch at ~1650 cm⁻¹[7].

Part 5: Workflow Visualizations

N_Alkylation Start 3-chloro-4-methoxy- 5-methylaniline Direct Direct Alkylation (Alkyl Halides + Base) Start->Direct High Risk Reductive Reductive Amination (Aldehyde, Pd/C, NH4HCO2) Start->Reductive Recommended ChanLam Chan-Lam Coupling (Alkyl Boronic Acid, Cu) Start->ChanLam Alternative OverAlk Byproduct: N,N-Dialkylation Direct->OverAlk MonoAlk Target: Selective Mono-N-alkylation Reductive->MonoAlk ChanLam->MonoAlk

Fig 1: Logical workflow for minimizing over-alkylation byproducts during N-substitution.

EAS_Protection Aniline Free Aniline Highly Activated EAS_Direct Direct EAS (e.g., HNO3/H2SO4) Aniline->EAS_Direct Ac2O Protection (Acetic Anhydride) Aniline->Ac2O Tar Byproduct: Oxidation / Tar EAS_Direct->Tar Acetanilide Acetanilide Intermediate Moderated Reactivity Ac2O->Acetanilide EAS_Protected Controlled EAS Acetanilide->EAS_Protected Substituted Mono-Substituted Acetanilide EAS_Protected->Substituted Deprotect Deprotection (Hydrolysis) Substituted->Deprotect Final Target: Substituted Aniline Deprotect->Final

Fig 2: Protection-deprotection pathway to prevent oxidative degradation during EAS.

References

  • ES2445208T3 - 2,4-Pyrimidinediamine compounds for use in methods to treat or prevent autoimmune diseases. Google Patents. 1

  • Selective Copper-Promoted Cross-Coupling of Aromatic Amines with Alkyl Boronic Acids. Thieme Connect. 2

  • Selective Copper-Promoted Cross-Coupling of Aromatic Amines with Alkyl Boronic Acids. Organic Chemistry Portal. 4

  • One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ACS Publications. 3

  • Technical Support Center: Electrophilic Aromatic Substitution of Anilines. Benchchem. 5

  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. 7

  • Oxidative para-Triflation of Acetanilides. ACS Publications.6

Sources

Troubleshooting

Technical Support Center: Scale-Up Process Optimization for Benzenamine, 3-chloro-4-methoxy-5-methyl-

Welcome to the Technical Support Center. This guide provides authoritative, field-proven methodologies for the scale-up manufacturing of Benzenamine, 3-chloro-4-methoxy-5-methyl- (CAS: 19853-88-4)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative, field-proven methodologies for the scale-up manufacturing of Benzenamine, 3-chloro-4-methoxy-5-methyl- (CAS: 19853-88-4)[1]. The primary synthetic challenge in this workflow is the chemoselective reduction of the precursor, 1-chloro-2-methoxy-3-methyl-5-nitrobenzene (CAS: 19853-87-3)[2], without triggering the hydrodehalogenation of the sensitive 3-chloro substituent.

Below, you will find process selection workflows, quantitative catalyst comparisons, self-validating protocols, and troubleshooting FAQs designed for drug development professionals.

Process Selection Workflow

ProcessFlow cluster_methods Reduction Methodologies A Precursor: 1-chloro-2-methoxy-3-methyl-5-nitrobenzene (CAS: 19853-87-3) B1 Traditional Béchamp (Fe / AcOH, 90°C) A->B1 B2 Standard Hydrogenation (Pd/C, H2) A->B2 B3 Optimized Hydrogenation (Sulfided Pt/C, H2) A->B3 C1 High Yield, High Iron Sludge Filtration Bottleneck B1->C1 C2 Severe Dehalogenation (Loss of 3-Chloro group) B2->C2 C3 High Chemoselectivity Scalable & Clean B3->C3 D Target: Benzenamine, 3-chloro-4-methoxy-5-methyl- (CAS: 19853-88-4) C1->D Labor Intensive C2->D Low Yield C3->D Preferred Route

Caption: Process selection workflow for the reduction of 1-chloro-2-methoxy-3-methyl-5-nitrobenzene.

Quantitative Data Summary: Catalyst & Method Comparison

Selecting the correct reduction environment is critical. Palladium catalysts are generally less selective than platinum for halonitrobenzene reduction, often leading to parallel C-Cl scission[3]. While traditional Béchamp reduction effectively preserves the halogen[4], it is environmentally and operationally prohibitive at scale.

Reduction MethodologyConversion (%)Chemoselectivity (Target Aniline)Dehalogenation ImpurityScalability / E-Factor
Béchamp (Fe/AcOH) >99%>98%<0.5%Poor / High (Iron Sludge)
Standard Pd/C (H₂) >99%<40%>60%Excellent / Low
Sulfided Pt/C (H₂) >99%>99%<0.1%Excellent / Low

Troubleshooting Guides & FAQs

Q1: Why are we observing a significant loss of the chloro group (hydrodehalogenation) during catalytic scale-up? Cause: Standard Palladium on Carbon (Pd/C) or unpoisoned Platinum on Carbon (Pt/C) catalysts possess highly active edge sites that readily undergo oxidative addition into the C-Cl bond, cleaving it[3]. Solution: Switch to a Sulfided Pt/C catalyst (e.g., 5% Pt/C, sulfided). The sulfide acts as a selective poison, sterically and electronically blocking the active sites responsible for C-Cl cleavage while maintaining high catalytic activity for the highly electrophilic nitro group[5].

Q2: The traditional Béchamp reduction (Fe/AcOH) works perfectly in our lab. Why is it failing during pilot-plant scale-up? Cause: The Béchamp reduction (using iron powder and glacial acetic acid at 90 °C) generates massive stoichiometric quantities of iron oxide sludge[4]. At a larger scale, this sludge creates severe filtration bottlenecks, trapping the product and drastically reducing isolated yields. Solution: Transition to the catalytic hydrogenation protocol detailed below. If you must use Béchamp for regulatory reasons, optimize the workup by diluting with ethyl acetate and filtering the hot mixture through a pre-heated Celite pad to improve flow rates[4].

Q3: How do we manage the strong exotherm during the initial phase of hydrogenation? Cause: The reduction of a nitro group to an amine is highly exothermic ( ΔH≈−500 kJ/mol). In a batch reactor, adding all the substrate at once can lead to a thermal runaway. Solution: Implement a semi-batch process. Load the catalyst and solvent into the reactor, pressurize with H₂, and slowly dose the 1-chloro-2-methoxy-3-methyl-5-nitrobenzene solution into the reactor while maintaining the jacket temperature strictly between 30–40 °C.

Q4: The final isolated aniline is darkening upon storage. How do we prevent oxidative degradation? Cause: Electron-rich anilines (especially those with methoxy and methyl donating groups) are highly susceptible to autoxidation, forming colored azo or quinone-imine oligomers. Solution: Ensure the entire workup is conducted under an inert nitrogen or argon atmosphere. Store the final Benzenamine, 3-chloro-4-methoxy-5-methyl- in airtight, amber containers purged with argon.

Mechanistic Pathway on Catalyst Surface

Mechanism N1 Catalyst Surface Sulfided Pt/C N2 Nitroarene Adsorption (-NO2 group) N1->N2 Favorable N3 C-Cl Bond Adsorption (Sterically Hindered by S) N1->N3 Blocked by Sulfide N4 N4 N2->N4 N5 Hydrodehalogenation (Suppressed) N3->N5 N6 Target Aniline Desorption N4->N6

Caption: Mechanistic pathway of chemoselective nitro reduction on a sulfided Pt/C catalyst surface.

Step-by-Step Methodology: Optimized Catalytic Hydrogenation

This protocol utilizes a self-validating system with strict In-Process Controls (IPCs) to ensure the safe and chemoselective synthesis of Benzenamine, 3-chloro-4-methoxy-5-methyl-[5].

Step 1: Reactor Preparation & Inerting

  • Action: Thoroughly clean and dry a high-pressure autoclave reactor.

  • Causality: Trace acidic or basic residues can alter the catalyst's electronic state. Purge the sealed reactor by pressurizing with N₂ to 0.5 MPa and venting (repeat 3 times) to establish a strictly anaerobic environment, preventing explosive H₂/O₂ mixtures.

Step 2: Substrate & Catalyst Loading

  • Action: Dissolve 1.0 equivalent of 1-chloro-2-methoxy-3-methyl-5-nitrobenzene in anhydrous ethanol (10 volumes). Add 1–2 wt% of 5% Sulfided Pt/C catalyst.

  • Causality: Ethanol provides excellent solubility for the nitro precursor. The sulfided Pt/C ensures that the highly active metal sites are poisoned just enough to prevent the oxidative addition of the C-Cl bond, preserving the halogen[5].

Step 3: Hydrogenation & Thermal Management

  • Action: Purge the system with H₂ gas (3 cycles at 0.5 MPa). Pressurize the reactor to a target pressure of 1.0 MPa H₂. Begin mechanical stirring and set the cooling jacket to maintain the internal temperature at 30 °C.

  • Causality: Maintaining a moderate temperature (30 °C) and pressure ensures a steady reaction rate, allowing the cooling jacket to effectively dissipate the ~500 kJ/mol exotherm without risking thermal runaway.

Step 4: In-Process Control (IPC) and Monitoring

  • Action: Monitor the hydrogen mass flow meter. The reaction is complete when exactly 3.0 molar equivalents of H₂ have been consumed. Take a sealed aliquot for HPLC analysis.

  • Causality: Relying solely on time is dangerous. HPLC verification ensures complete conversion of the potentially unstable hydroxylamine intermediate, which could otherwise disproportionate during workup.

Step 5: Workup & Isolation

  • Action: Vent the H₂ and purge the reactor with N₂. Filter the reaction mixture through a pad of Celite under a blanket of nitrogen to remove the solid catalyst. Wash the catalyst pad with fresh ethanol. Concentrate the combined filtrate under reduced pressure.

  • Causality: Filtering under nitrogen prevents the highly active, solvent-wet catalyst from igniting in the air. Removing the solvent in vacuo yields the crude Benzenamine, 3-chloro-4-methoxy-5-methyl-, which can be directly used or recrystallized depending on downstream purity requirements.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H and 13C NMR Spectral Validation of Benzenamine, 3-chloro-4-methoxy-5-methyl-

In the landscape of drug discovery and organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique f...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. This guide provides an in-depth technical comparison and validation workflow for the 1H and 13C NMR spectra of Benzenamine, 3-chloro-4-methoxy-5-methyl- . As experimental data for this specific molecule is not widely published, this guide will establish a robust validation framework through a comparative analysis with structurally related compounds and predictive modeling, offering a blueprint for researchers encountering novel aniline derivatives.

The Imperative of Spectroscopic Validation

The precise arrangement of substituents on an aromatic ring profoundly influences a molecule's physicochemical and pharmacological properties. For Benzenamine, 3-chloro-4-methoxy-5-methyl-, the interplay of the electron-donating amino and methoxy groups with the electron-withdrawing chloro group, and the steric influence of the methyl group, creates a unique electronic environment. Validating this structure requires a meticulous approach to NMR spectral interpretation.

A critical aspect of this validation is ensuring the integrity of the analytical method itself. Guidelines for NMR method development and validation emphasize the importance of parameters such as trueness, precision, and selectivity to ensure reliable and reproducible results.[1][2]

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR spectra suitable for structural validation, a standardized protocol is essential.[3] The following methodology is recommended for aromatic amines like the target compound.

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid Benzenamine, 3-chloro-4-methoxy-5-methyl- sample.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6), in a clean, dry 5 mm NMR tube.[4][5][6] The choice of solvent can influence chemical shifts, and consistency is key for comparative studies.

  • Ensure complete dissolution, using sonication for a few minutes if necessary.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

1H NMR Spectroscopy Parameters:

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-32 (adjust for sample concentration)

  • Relaxation Delay: 1.0-5.0 s. A longer delay is crucial for accurate integration in quantitative NMR (qNMR).[7]

  • Spectral Width: -2 to 12 ppm

  • Reference: TMS at 0.00 ppm

13C NMR Spectroscopy Parameters:

  • Spectrometer: 100 MHz or higher

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled (e.g., zgpg30)

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 220 ppm

  • Reference: CDCl3 solvent peak at 77.23 ppm.[5]

Comparative Spectral Analysis

Due to the absence of published experimental spectra for Benzenamine, 3-chloro-4-methoxy-5-methyl-, we will leverage predictive tools and experimental data from structurally analogous compounds: 3-Chloro-4-methylaniline and 3-Chloro-4-methoxyaniline . This comparative approach allows for a reasoned estimation of the expected chemical shifts.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of Benzenamine, 3-chloro-4-methoxy-5-methyl- are numbered as follows:

NMR_Validation_Workflow cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing cluster_Analysis Spectral Analysis & Validation SamplePrep Sample Preparation H1_Acq 1H NMR Acquisition SamplePrep->H1_Acq C13_Acq 13C NMR Acquisition SamplePrep->C13_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing Referencing Chemical Shift Referencing Processing->Referencing Integration Peak Integration (1H) Referencing->Integration Assignment Signal Assignment Referencing->Assignment Integration->Assignment Comparison Comparison with Predicted/Reference Spectra Assignment->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: A standardized workflow for the acquisition, processing, and validation of NMR spectra.

Conclusion

The validation of the chemical structure of Benzenamine, 3-chloro-4-methoxy-5-methyl- through 1H and 13C NMR spectroscopy is a critical step in its characterization. In the absence of direct experimental reference data, a robust analytical approach combining standardized experimental protocols, prediction of spectral data, and comparison with structurally related compounds provides a high degree of confidence in the structural assignment. This guide offers a comprehensive framework for researchers to not only validate the target molecule but also to apply these principles to other novel chemical entities. The causality behind experimental choices, from solvent selection to relaxation delays, is crucial for obtaining data that is both accurate and reliable, upholding the principles of scientific integrity.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Eurachem. (2014). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Retrieved from [Link]

  • European Network of Forensic Science Institutes. (2019). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Retrieved from [Link]

  • ACS Publications. (2001). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Electronic Supporting Information. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ChemRxiv. (2022). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy. Retrieved from [Link]

  • Zeitschrift für Naturforschung B. (2005). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Retrieved from [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Chloro-4-methoxy-aniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-chloro-3-(trifluoromethyl)-. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

  • University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Comparative

Benchmarking liquid-liquid extraction efficiency for Benzenamine, 3-chloro-4-methoxy-5-methyl-

An in-depth technical guide to optimizing and benchmarking the liquid-liquid extraction (LLE) of Benzenamine, 3-chloro-4-methoxy-5-methyl- (CAS: 19853-88-4). Executive Summary & Physicochemical Profiling Benzenamine, 3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to optimizing and benchmarking the liquid-liquid extraction (LLE) of Benzenamine, 3-chloro-4-methoxy-5-methyl- (CAS: 19853-88-4).

Executive Summary & Physicochemical Profiling

Benzenamine, 3-chloro-4-methoxy-5-methyl- [1] is a highly substituted aromatic amine frequently utilized as a critical intermediate in pharmaceutical and agrochemical synthesis. Designing a high-yield liquid-liquid extraction (LLE) protocol for this molecule requires a precise understanding of its physicochemical properties, specifically its pH-dependent speciation and lipophilicity.

As an ionizable weak base, the extraction efficiency of this benzenamine derivative is dictated by the pH of the aqueous phase. Aromatic amines typically exhibit pKa values between 0.7 and 5.0[2]. The electron-withdrawing meta-chlorine atom slightly depresses the pKa, while the electron-donating para-methoxy and meta-methyl groups provide counter-stabilizing effects, resulting in an estimated operational pKa of ~4.0. Furthermore, based on isomeric profiling, the LogP of this compound is approximately 2.82[3].

The Mechanistic Causality: At an acidic pH (< 2), the molecule exists as a protonated ammonium cation, rendering it highly water-soluble. To drive the molecule into an organic solvent, the aqueous phase must be basified to at least two units above its pKa (pH > 7) to ensure >99% of the compound exists as the lipophilic free base[2].

Speciation Acidic Low pH (< 3) Ammonium Cation High Aqueous Solubility Equilibrium pH ≈ pKa (~4.0) 50% Ionized / 50% Neutral Acidic->Equilibrium Add Base (OH-) Basic High pH (> 7) Neutral Free Base High Organic Solubility Extraction LLE Partitioning (Transfer to Organic Phase) Basic->Extraction LogP ~ 2.8 Equilibrium->Basic Add Base (OH-)

Fig 1. pH-dependent speciation and partitioning mechanism of aniline derivatives.

Solvent Benchmarking & Selection

Choosing the optimal organic solvent for LLE is a delicate balance of extraction efficiency, phase separation kinetics, and chemical stability under basic conditions. The table below benchmarks four common LLE solvents for the extraction of substituted anilines[4],[5].

SolventPolarity IndexRelative Extraction EfficiencyPhase Separation KineticsHydrolytic Stability (at pH > 8)
Methyl tert-butyl ether (MTBE) 2.5High Excellent (Top Layer) Excellent
Toluene 2.4Moderate-HighExcellent (Top Layer)Excellent
Ethyl Acetate (EtOAc) 4.4HighModerate (Prone to emulsions)Poor (Prone to saponification)
Dichloromethane (DCM) 3.1Very HighGood (Bottom Layer)Good

Scientist's Insight: While Ethyl Acetate is a standard laboratory workhorse, it is highly susceptible to base-catalyzed hydrolysis (saponification) at the elevated pH required to deprotonate the benzenamine. MTBE is the superior choice for this workflow. It provides excellent extraction efficiency for moderately lipophilic anilines, forms a clean top layer, and is entirely stable under strongly basic conditions[4].

The Role of Salting-Out (Hofmeister Series)

To maximize the partition coefficient (P) and drive the target molecule into the MTBE layer, we employ a "salting-out" strategy. Adding inorganic salts to the aqueous phase increases its ionic strength, which disrupts the hydration shell around the neutral aniline molecules and drastically reduces their aqueous solubility[4].

Potassium carbonate (K₂CO₃) is the premier reagent for this specific extraction. It acts as a dual-purpose additive:

  • Basification: It naturally buffers the aqueous solution to a pH of ~10, ensuring complete deprotonation of the benzenamine.

  • Ionic Strength: It provides a powerful salting-out effect, significantly outperforming standard sodium chloride (NaCl) in intensifying the LLE process for anilines[4].

Optimized Experimental Protocol (Self-Validating System)

The following step-by-step methodology is designed to be self-validating, ensuring that causality is tracked at every phase of the extraction.

Materials Required:

  • Aqueous sample containing Benzenamine, 3-chloro-4-methoxy-5-methyl-

  • Methyl tert-butyl ether (MTBE) (Extraction solvent)

  • Potassium carbonate (K₂CO₃) (Solid, anhydrous)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Workflow:

  • Aqueous Preparation & Basification: Transfer the aqueous sample to a separatory funnel. Slowly add solid K₂CO₃ in portions while swirling until the salt no longer dissolves (saturation).

    • Self-Validation Check: Use pH paper to confirm the aqueous phase is strictly ≥ pH 9. If the sample has high buffering capacity, additional base (e.g., 1M NaOH) may be required.

  • Solvent Addition: Add a volume of MTBE equal to 1/3 of the aqueous phase volume.

  • Equilibration: Stopper the funnel and invert gently. Open the stopcock to vent any built-up pressure (crucial when using carbonate salts, as trace acid neutralization may release CO₂). Shake vigorously for 2 minutes to maximize the interfacial surface area for mass transfer.

  • Phase Separation: Secure the funnel on a ring stand and allow the layers to separate completely (approx. 5-10 minutes). The MTBE layer will form the top phase.

  • Collection & Repeated Extraction: Drain the bottom aqueous layer into an Erlenmeyer flask. Collect the top MTBE layer in a separate clean flask. Return the aqueous layer to the separatory funnel and repeat the extraction with fresh MTBE two more times to ensure >99% quantitative recovery.

  • Washing: Combine all organic (MTBE) extracts and return them to the separatory funnel. Wash with 0.5 volumes of saturated brine.

    • Causality: The brine wash removes trace dissolved water and inorganic salts from the organic phase, preventing contamination during solvent evaporation.

  • Drying & Concentration: Decant the MTBE layer into an Erlenmeyer flask and add anhydrous Na₂SO₄ until the solid flows freely (indicating all residual water is absorbed). Filter the solution and concentrate via rotary evaporation to yield the purified Benzenamine, 3-chloro-4-methoxy-5-methyl-.

LLE_Workflow A Aqueous Sample (Protonated Benzenamine) B Basification & Salting (Add K2CO3 to pH > 9) A->B C Solvent Addition (Add MTBE) B->C D Equilibration (Shake & Vent) C->D E Phase Separation (Gravity Settling) D->E F Organic Phase (Top) (Target Free Base) E->F Extract G Aqueous Phase (Bottom) (Waste Salts) E->G Discard/Re-extract

Fig 2. Step-by-step liquid-liquid extraction workflow for substituted anilines.

Process Troubleshooting

  • Emulsion Formation: If a cloudy emulsion forms between the MTBE and aqueous layers, it is likely due to trace impurities acting as surfactants. Solution: Centrifuge the mixture at 3000 RPM for 5 minutes, or add a small volume of saturated brine to further increase the ionic strength and force phase separation.

  • Low Recovery Rates: If analytical testing (e.g., HPLC) reveals low target recovery, check the pH of the post-extraction aqueous layer. If the pH dropped below 7 during shaking, the benzenamine re-protonated. Adjust the pH back to >9 and re-extract.

References

  • Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison Source: nih.gov URL:[Link]

  • Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts Source: researchgate.net URL:[Link]

  • Aniline-Driven Liquid-Liquid Extraction for Methylamine- Water Separation: Process Simulation and Performance Evaluation Source: uthm.edu.my URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Benzenamine, 3-chloro-4-methoxy-5-methyl- proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Benzenamine, 3-chloro-4-methoxy-5-methyl- As a drug development professional or research scientist, managing the lifecycle of halogenated aromatic amines is critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of Benzenamine, 3-chloro-4-methoxy-5-methyl-

As a drug development professional or research scientist, managing the lifecycle of halogenated aromatic amines is critical for both laboratory safety and environmental compliance. Benzenamine, 3-chloro-4-methoxy-5-methyl- (commonly referred to as 3-chloro-4-methoxy-5-methylaniline) is a specialized intermediate utilized in advanced chemical synthesis[1]. Due to its structural characteristics, it presents specific toxicological and environmental hazards that dictate strict, self-validating disposal protocols.

This guide provides the mechanistic reasoning and step-by-step methodologies required to safely manage and dispose of this compound.

Section 1: Chemical Identity and Hazard Profile

To effectively manage chemical waste, one must first understand the physical and hazard profile of the substance. Halogenated anilines are notorious for their ability to penetrate the skin and their acute systemic toxicity[2].

Table 1: Chemical and Hazard Specifications

Property / ClassificationDetail
Chemical Name Benzenamine, 3-chloro-4-methoxy-5-methyl-[1]
CAS Number 19853-88-4[1]
Molecular Formula C8H10ClNO[1]
Molecular Weight 171.624 g/mol [1]
GHS Hazard Classes Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3[2]
Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H336 (May cause drowsiness)[2]

Section 2: The Causality of Hazard – Why Strict Disposal is Required

The disposal of 3-chloro-4-methoxy-5-methylaniline cannot be treated like standard organic waste. The strict disposal parameters are driven by two primary mechanistic reasons:

1. Mammalian Toxicity (Methemoglobinemia): Like other chloroanilines, exposure via dermal absorption or inhalation leads to rapid hepatic metabolism by CYP450 enzymes. This process forms toxic N-hydroxyarylamines, which oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), creating methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to cellular hypoxia and cyanosis[3].

Toxicity Exposure Halogenated Aniline Exposure CYP450 Hepatic N-hydroxylation (CYP450) Exposure->CYP450 Metabolite Toxic N-hydroxyarylamine CYP450->Metabolite Hemoglobin Hemoglobin Oxidation (Fe2+ to Fe3+) Metabolite->Hemoglobin Methemoglobinemia Methemoglobinemia Hemoglobin->Methemoglobinemia Cyanosis Cellular Hypoxia Methemoglobinemia->Cyanosis

Mechanistic pathway of halogenated aniline-induced methemoglobinemia and cellular hypoxia.

2. Environmental Recalcitrance: Halogenated aromatics exhibit high stability and resistance to natural microbial degradation[4]. If discharged into the aquatic environment, the strong carbon-halogen bond prevents rapid enzymatic cleavage, leading to long-term aquatic toxicity and bioaccumulation[4]. Therefore, drain disposal is strictly prohibited under any circumstances[3].

Section 3: Step-by-Step Disposal Methodology

To ensure a self-validating safety system, the following operational protocol must be strictly adhered to when disposing of 3-chloro-4-methoxy-5-methylaniline waste, including mother liquors, contaminated solvents, and solid residues.

Phase 1: Waste Segregation and Compatibility

  • Step 1: Isolate halogenated aniline waste from incompatible chemicals. Never mix this waste with strong oxidizing agents, acid chlorides, or acid anhydrides. Mixing can trigger violent exothermic reactions and release highly toxic hydrogen chloride (HCl) gas[3].

  • Step 2: Designate a specific, chemically compatible waste container. High-density polyethylene (HDPE) or Teflon-lined glass containers are required. Avoid metal containers, which may corrode in the presence of trace halogenated degradation products.

Phase 2: Collection and Primary Containment

  • Step 3: Collect solid waste (e.g., contaminated weigh boats, filter papers, and empty reagent bottles) in double-lined hazardous waste bags or solid-waste HDPE buckets.

  • Step 4: Collect liquid waste (e.g., reaction filtrates, solvent washes) in a designated halogenated organic waste carboy. Ensure the container is kept tightly sealed when not actively adding waste to prevent toxic vapor accumulation.

Phase 3: Labeling and Storage

  • Step 5: Affix a compliant Hazardous Waste label immediately upon the first addition of waste. The label must explicitly state: "Hazardous Waste: Toxic/Halogenated Amine (Benzenamine, 3-chloro-4-methoxy-5-methyl-)".

  • Step 6: Store the waste in a designated Secondary Containment tray within a ventilated, flammables/corrosives storage cabinet, away from direct sunlight and heat sources.

Phase 4: Final Disposal Route

  • Step 7: Transfer the waste to a licensed hazardous waste management facility[3]. The mandated disposal method for halogenated anilines is high-temperature incineration in an apparatus equipped with an afterburner and an alkaline scrubber[3]. The scrubber is critical to neutralize the nitrogen oxides (NOx) and hydrogen chloride (HCl) gases generated during the combustion of the C8H10ClNO molecule[3].

Section 4: Emergency Spill Response Workflow

In the event of an accidental release, immediate and systematic action is required to prevent personnel exposure and environmental contamination.

SpillResponse Start Spill Detected PPE Don PPE (Respirator, Nitrile) Start->PPE Contain Contain Spill PPE->Contain Absorb Apply Inert Absorbent Contain->Absorb Collect Collect in Sealed Bin Absorb->Collect Decon Decontaminate Surfaces Collect->Decon Incinerate High-Temp Incineration Decon->Incinerate

Workflow for the safe containment and disposal of 3-chloro-4-methoxy-5-methylaniline spills.

Protocol for Spill Management:

  • Evacuate and Ventilate: Clear the immediate area and ensure fume hoods or local exhaust ventilation are operating at maximum capacity[3].

  • Don PPE: Responders must wear a NIOSH-approved respirator with organic vapor/particulate cartridges, heavy-duty nitrile or neoprene gloves, and chemical splash goggles[3].

  • Containment: Prevent the spill from reaching sinks, floor drains, or groundwater[3].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a specialized chemical binder). Do not use combustible materials like sawdust.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a sealable hazardous waste container[3].

  • Decontamination: Wash the spill surface with a compatible solvent (e.g., ethanol or a mild detergent solution), collecting all washings as hazardous waste for incineration.

References

  • NextSDS. "2-chloro-4-methoxy-5-methylaniline — Chemical Substance Information" (Isomer Hazard Data). Available at:[Link]

  • National Institutes of Health (PMC). "Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions". Available at:[Link]

Sources

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